molecular formula C13H9BrO B8574999 4'-Bromobiphenyl-3-carbaldehyde

4'-Bromobiphenyl-3-carbaldehyde

Cat. No.: B8574999
M. Wt: 261.11 g/mol
InChI Key: NUYZWLPOJXVBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Bromobiphenyl-3-carbaldehyde is a useful research compound. Its molecular formula is C13H9BrO and its molecular weight is 261.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9BrO

Molecular Weight

261.11 g/mol

IUPAC Name

3-(4-bromophenyl)benzaldehyde

InChI

InChI=1S/C13H9BrO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H

InChI Key

NUYZWLPOJXVBOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C=O

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4'-Bromobiphenyl-3-carbaldehyde, a biphenyl derivative of significant interest in synthetic and medicinal chemistry. We will delve into its core properties, provide a robust and detailed protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, explore the underlying reaction mechanism, and discuss its potential applications in drug discovery and materials science. This document is intended to serve as a practical and authoritative resource for professionals engaged in advanced chemical research and development.

Compound Identification and Core Properties

The subject of this guide is the specific biphenyl isomer, this compound.

Chemical Structure:

Caption: Chemical structure of this compound.

CAS Number: 1237107-66-2[1][2]

Core Physicochemical Properties:

A survey of chemical supplier data provides the fundamental properties of this compound. It is important to note that while extensive experimental data for this specific isomer is not broadly published, the properties of its close isomer, 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (CAS 50670-58-1), are well-documented and can serve as a useful reference point.

PropertyThis compound4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (Isomer for reference)
CAS Number 1237107-66-250670-58-1[3]
Molecular Formula C₁₃H₉BrO[1]C₁₃H₉BrO[3]
Molecular Weight 261.12 g/mol [1]261.12 g/mol [3]
Physical Form Solid (predicted)Solid
Melting Point Not reported135-140 °C
Boiling Point Not reported374.1 °C at 760 mmHg
Purity (Typical) ≥95%[1]≥95%

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the carbon-carbon bond between the two phenyl rings in this compound is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[4]

The most logical synthetic strategy involves the coupling of an arylboronic acid with an aryl halide. For the synthesis of this compound, two primary pathways are viable:

  • Pathway A: Coupling of (4-bromophenyl)boronic acid with 3-bromobenzaldehyde.

  • Pathway B: Coupling of (3-formylphenyl)boronic acid with a 1,4-dihalogenated benzene (e.g., 1-bromo-4-iodobenzene).

The following protocol is adapted from a well-established and reliable procedure for a structurally similar compound published in Organic Syntheses, a highly trusted source for experimental methodology.[5] This adapted procedure details the synthesis following Pathway A.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Materials:

  • 3-Bromobenzaldehyde

  • (4-bromophenyl)boronic acid (1.05 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.003 equivalents)

  • Triphenylphosphine (PPh₃, 0.009 equivalents)

  • 2 M Sodium carbonate (Na₂CO₃) solution (1.20 equivalents)

  • 1-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon (e.g., Darco G-60)

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, charge 3-bromobenzaldehyde, (4-bromophenyl)boronic acid (1.05 equiv.), and 1-propanol. Purge the flask with nitrogen.

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes to allow for dissolution. To this solution, add palladium(II) acetate (0.003 equiv.), triphenylphosphine (0.009 equiv.), 2 M aqueous sodium carbonate solution (1.20 equiv.), and deionized water.[5]

  • Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[5][6]

  • Work-up: Once the reaction is complete, cool the mixture and add deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification (Aqueous Wash): Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution and saturated brine.[5]

  • Purification (Decolorization and Drying): Transfer the organic solution to an Erlenmeyer flask, add activated carbon, and stir for 30 minutes. Add anhydrous sodium sulfate and continue stirring for another 30 minutes.[5]

  • Isolation of Crude Product: Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.

  • Final Purification (Recrystallization): The crude product can be further purified by recrystallization from a hexane/methanol solvent system to yield the final product.[5]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The synthesis of this compound proceeds via a well-understood catalytic cycle. The key to this process is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Rate-Determining) pd0->ox_add Ar-X pd_complex Ar-Pd(II)L₂-X Ar = 3-formylphenyl X = Br ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal diaryl_pd Ar-Pd(II)L₂-Ar' transmetal->diaryl_pd boronate Ar'B(OH)₃⁻ (Activated Boronic Acid) Ar' = 4-bromophenyl boronate->transmetal base_act Base (e.g., CO₃²⁻) base_act->boronate boronic_acid Ar'B(OH)₂ boronic_acid->base_act + OH⁻ red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 Regeneration product Ar-Ar' (Product) red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzaldehyde. This is typically the rate-determining step and results in a Pd(II) complex.[7]

  • Transmetalation: The organoboronic acid is activated by the base (e.g., sodium carbonate) to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-bromophenyl moiety) to the Pd(II) center, displacing the bromide and forming a diaryl-palladium(II) complex.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled and eliminated from the metal center, forming the final biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Applications in Drug Discovery and Materials Science

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the core of many therapeutic agents. The presence of reactive handles—the aldehyde and the bromine atom—on this compound makes it a versatile intermediate for the synthesis of more complex molecules.

  • Medicinal Chemistry: The bromine atom provides a site for further cross-coupling reactions, allowing for the construction of terphenyl or more complex poly-aryl systems. The aldehyde group can be readily converted into a variety of other functional groups, such as alcohols, carboxylic acids, or amines, or used in condensation reactions to build heterocyclic rings. Brominated compounds have been shown to possess a range of biological activities, including antibacterial and antifungal properties.[8] Furthermore, the introduction of bromine can enhance the binding affinity of a molecule to its biological target through halogen bonding and can be used to develop radiolabeled tracers for PET imaging in diagnostics.[9]

  • Materials Science: Biphenyl derivatives are fundamental components in the development of liquid crystals for display technologies and organic light-emitting diodes (OLEDs). The rigid, aromatic structure of the biphenyl unit is crucial for creating materials with desirable electronic and photophysical properties. Polybrominated diphenyl ethers (PBDEs) have been widely used as flame retardants, although their environmental persistence is a concern.[10][11] The specific substitution pattern of this compound allows for the directed synthesis of highly tailored organic materials.

Conclusion

This compound (CAS 1237107-66-2) is a valuable synthetic intermediate with significant potential in both pharmaceutical and materials science research. Its efficient synthesis via the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it an accessible building block for creating complex molecular architectures. The dual functionality of the aldehyde and bromo groups provides orthogonal handles for further chemical modification, enabling the development of novel therapeutic agents and advanced organic materials. This guide has provided the foundational knowledge, from identification and properties to a detailed synthetic protocol and mechanistic understanding, to empower researchers to effectively utilize this compound in their work.

References

  • AChemBlock. (2026, February 19). 4-bromo-[1,1'-biphenyl]-3-carbaldehyde 95% | CAS: 1237107-66-2.
  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53.
  • Sigma-Aldrich. 4'-Bromo-[1,1'-biphenyl]-4-carboxaldehyde.
  • PubChem. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde | C13H9BrO | CID 1392819.
  • Jie-Pharma. 4-bromo-[1,1'-biphenyl]-3-carbaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone.
  • Yadav, P., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2753.
  • RSC Advances. Supramolecular catalysis for Suzuki-Miyaura cross-coupling in aqueous media.
  • BLDpharm. 1237107-66-2|4-Bromo-[1,1'-biphenyl]-3-carbaldehyde.
  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O.
  • The Suzuki Reaction. (2014, February 6).
  • Deligoz, H. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8345-8375.
  • BenchChem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.
  • PubChemLite. 3'-bromo-[1,1'-biphenyl]-4-carbaldehyde.
  • Sigma-Aldrich. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde | 50670-58-1.
  • BenchChem. (2025). A Technical Guide to the Synthesis and Application of Ortho-Substituted Biaryl Aldehydes in Drug Discovery.
  • Hati, S., & Bhattacharyya, S. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry, 13(21), 1853-1873.
  • Pinto, M., et al. (2022). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. Molecules, 27(9), 2999.
  • Wikipedia. Polybrominated diphenyl ethers.
  • Hites, R. A. (2004). Polybrominated Diphenyl Ethers: A Case Study for Using Biomonitoring Data to Address Risk Assessment Questions. Environmental Health Perspectives, 112(9), 980-983.

Sources

3-(4-Bromophenyl)benzaldehyde chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde

A Comprehensive Overview for Advanced Synthesis

Introduction

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets. 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde, also known as 3-(4-Bromophenyl)benzaldehyde, emerges as a highly versatile intermediate for researchers in medicinal chemistry and materials science. Its structure is distinguished by three key reactive centers: a nucleophilically susceptible aldehyde group, a carbon-bromine bond primed for metal-catalyzed cross-coupling, and a biphenyl scaffold that provides a rigid, well-defined three-dimensional architecture.

This technical guide offers a comprehensive exploration of the core chemical properties, synthesis, and reactivity of 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind its synthetic utility, providing field-proven insights and detailed protocols to empower researchers in its practical application.

Structural and Physicochemical Properties

The foundation of this molecule's utility lies in its distinct structural features and predictable physicochemical characteristics.

Chemical Structure

The molecule consists of a biphenyl core where the two phenyl rings are connected via a C-C single bond. One ring is substituted with an aldehyde group at the meta-position (position 3), while the other ring bears a bromine atom at the para-position (position 4').

Caption: Chemical structure of 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde.

Core Properties

A summary of the key identifiers and physical properties is provided below. These values are critical for experimental planning, safety assessments, and analytical characterization.

PropertyValueSource
IUPAC Name 4'-Bromo-[1,1'-biphenyl]-3-carbaldehydeN/A
Synonyms 3-(4-Bromophenyl)benzaldehydeN/A
Molecular Formula C₁₃H₉BrON/A
Molecular Weight 261.12 g/mol N/A
Appearance Expected to be a white to off-white solid[1]
Solubility Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethanol)[1][2]
Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:

  • ¹H NMR (Proton NMR): The spectrum will be complex but highly informative.

    • Aldehyde Proton (1H): A singlet appearing far downfield, typically in the δ 9.9–10.1 ppm range, due to the strong deshielding effect of the carbonyl group.[3]

    • Aromatic Protons (8H): A series of multiplets between δ 7.2–8.0 ppm. The protons on the aldehyde-bearing ring will exhibit complex splitting patterns due to their meta and ortho relationships. The protons on the bromo-substituted ring will appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon: A signal around δ 190–193 ppm.[4]

    • Aromatic Carbons: Multiple signals in the δ 120–145 ppm range, including two quaternary carbons for the C-Br and C-CHO attachments and the two carbons of the biphenyl linkage.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700–1710 cm⁻¹.

    • C-H Stretch (Aldehyde): Two characteristic medium peaks around 2820 cm⁻¹ and 2720 cm⁻¹.

    • Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

    • C-Br Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the definitive isotopic signature of a monobrominated compound.

Synthesis and Purification

The most robust and modular method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an aryl boronic acid or ester, offering high yields and excellent functional group tolerance.

Synthetic Workflow: Suzuki-Miyaura Coupling

The logical disconnection for synthesis involves 3-formylphenylboronic acid and a suitable 4-bromo-substituted aryl halide, such as 1-bromo-4-iodobenzene. The higher reactivity of the C-I bond over the C-Br bond allows for selective coupling.

Caption: Workflow for the synthesis of the target molecule via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[5]

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-formylphenylboronic acid (1.0 eq), 1-bromo-4-iodobenzene (1.05 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen.

  • Solvent and Base Addition: Under the inert atmosphere, add a degassed solvent system, such as a 3:1 mixture of toluene and water. Subsequently, add an aqueous solution of a base, like 2M potassium carbonate (K₂CO₃) (2.5 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting materials are consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde.

Chemical Reactivity and Synthetic Applications

The synthetic power of 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde lies in the orthogonal reactivity of its functional groups. One site can be manipulated while leaving the other intact for subsequent transformations, allowing for a stepwise and controlled construction of complex molecular architectures.[6]

G cluster_aldehyde Reactions at the Aldehyde Group cluster_bromide Reactions at the C-Br Bond Start 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde Oxidation Oxidation (e.g., Jones, Pinnick) Start->Oxidation [O] Reduction Reduction (e.g., NaBH₄) Start->Reduction [H] ReductiveAmination Reductive Amination Start->ReductiveAmination R₂NH, [H] Wittig Wittig / HWE Olefination Start->Wittig Ylide Suzuki Suzuki Coupling Start->Suzuki R-B(OH)₂, Pd cat. Sonogashira Sonogashira Coupling Start->Sonogashira Alkyne, Pd/Cu cat. Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine, Pd cat. Product_Acid Corresponding Carboxylic Acid Oxidation->Product_Acid Product_Alcohol Corresponding Benzyl Alcohol Reduction->Product_Alcohol Product_Amine Secondary / Tertiary Amine ReductiveAmination->Product_Amine Product_Alkene Stilbene / Alkene Derivative Wittig->Product_Alkene Product_Biaryl Terphenyl / Polyaryl Derivative Suzuki->Product_Biaryl Product_Alkyne Aryl-Alkyne Derivative Sonogashira->Product_Alkyne Product_Arylamine Aryl-Amine Derivative Buchwald->Product_Arylamine

Caption: Orthogonal reactivity pathways of 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde.

Reactions at the Aldehyde Functional Group

The aldehyde group is an electrophilic center, readily participating in nucleophilic additions, oxidations, and reductions.[1][6]

  • Oxidation to Carboxylic Acid: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, 4'-bromo-[1,1'-biphenyl]-3-carboxylic acid, using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This transformation is fundamental for creating biphenyl-based ligands or pharmaceutical scaffolds requiring a carboxylic acid moiety.

  • Reduction to Alcohol: Treatment with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent selectively reduces the aldehyde to the primary alcohol, (4'-bromo-[1,1'-biphenyl]-3-yl)methanol, without affecting the C-Br bond.[1][7] This alcohol is a precursor for further functionalization, such as ether or ester formation.

  • Reductive Amination: A direct route to amines is achieved through reductive amination.[5] The aldehyde first condenses with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by agents like sodium triacetoxyborohydride (STAB) to yield the corresponding secondary or tertiary amine.

  • Olefination Reactions: Carbon-carbon double bonds can be formed via reactions like the Wittig or Horner-Wadsworth-Emmons reactions.[5] These methods allow for the stereoselective synthesis of stilbene-like structures, which are prevalent in materials science (e.g., organic light-emitting diodes) and as pharmaceutical cores.

Reactions at the Carbon-Bromine Bond

The aryl bromide moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the extension of the molecular framework.[8]

  • Suzuki-Miyaura Coupling: The C-Br bond can undergo a second Suzuki coupling with a different boronic acid, providing access to complex terphenyl or other poly-aromatic systems.

  • Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts yields an aryl-alkyne derivative.[8] This is a powerful method for introducing linear, rigid linkers into a molecular structure.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium-phosphine complex. It is one of the most effective methods for synthesizing complex aryl amines, a common motif in pharmacologically active compounds.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde is not widely available, its hazards can be inferred from related structures like 3-bromobenzaldehyde and 4-bromobenzaldehyde.[9][10][11] It should be handled as a hazardous chemical by trained personnel.

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330
Skin Irritation H315: Causes skin irritationP280, P302+P352, P332+P313
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312
  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.[10][11] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation.[9]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10] Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde is a strategically designed synthetic intermediate of significant value to the research and drug development communities. Its true potential is realized through the selective and sequential manipulation of its aldehyde and aryl bromide functional groups. This orthogonal reactivity enables the construction of diverse and complex molecular scaffolds from a single, versatile starting material. By understanding the principles governing its synthesis and reactivity, as detailed in this guide, scientists can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-bromo benzaldehyde 97%. [Link]

  • AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. [Link]

  • PubChem. (2026). 3-Bromo-4-hydroxybenzaldehyde. [Link]

  • Google Patents. (2021). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Wikipedia. (2022). 4-Bromobenzaldehyde. [Link]

  • Patsnap. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde. [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

  • Doc Brown's Chemistry. (2026). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

Sources

Difference between 4'-Bromobiphenyl-3-carbaldehyde and 4-carbaldehyde isomer

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the structural, electronic, and synthetic divergence between 4'-Bromobiphenyl-3-carbaldehyde and its positional isomer, 4'-Bromobiphenyl-4-carbaldehyde , reveals profound implications for downstream applications in materials science and medicinal chemistry.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind their divergent reactivities, the chemoselective logic required for their synthesis, and the self-validating analytical protocols used to distinguish them.

Structural and Electronic Divergence

Both molecules share the molecular formula


 and feature a biphenyl scaffold with a bromine atom at the 4'-position. The critical divergence lies in the regiochemistry of the formyl (-CHO) group on the opposing ring.
  • 4'-Bromobiphenyl-4-carbaldehyde (Para-Isomer): The para-linkage creates a linear, highly conjugated

    
    -system extending from the electron-withdrawing formyl group, across the biphenyl bridge, to the bromine atom. This extended conjugation lowers the HOMO-LUMO gap, making the molecule highly polarizable.
    
  • This compound (Meta-Isomer): The meta-linkage fundamentally disrupts the extended

    
    -conjugation. According to molecular orbital theory, meta-substitution prevents the continuous overlap of p-orbitals across the biphenyl axis. This topological insulation restricts electron delocalization, maintaining a higher triplet energy state (
    
    
    
    )—a critical parameter in the design of organic light-emitting diodes (OLEDs).
Quantitative Physicochemical Profiling

The following table summarizes the core quantitative data for both isomers, highlighting how regiochemistry impacts their physical properties.

ParameterThis compound4'-Bromobiphenyl-4-carbaldehyde
CAS Registry Number 1237107-66-250670-58-1
Molecular Weight 261.11 g/mol 261.11 g/mol
Substitution Pattern Meta-formyl, Para-bromoPara-formyl, Para-bromo

-Conjugation
Disrupted (Insulated)Extended (Linear)
Dipole Moment Lower (Vectors partially cancel)Higher (Vectors align linearly)
Primary Application High-

OLED Host Materials
Red-shifted Fluorophores / Linear SAR

Chemoselective Synthetic Methodology

Synthesizing these asymmetric biphenyls requires absolute control over cross-coupling regioselectivity. The industry standard is the Suzuki-Miyaura Cross-Coupling reaction, utilizing 1-bromo-4-iodobenzene and the respective formylphenylboronic acid.

The Causality of Catalyst Selectivity: Why use 1-bromo-4-iodobenzene instead of 1,4-dibromobenzene? The bond dissociation energy of the C-I bond (


 kcal/mol) is significantly lower than that of the C-Br bond (

kcal/mol). By carefully controlling the thermal energy of the reaction, the Palladium(0) catalyst selectively undergoes oxidative addition at the iodine position, leaving the C-Br bond completely intact for future functionalization [1].

Suzuki A 1-Bromo-4-iodobenzene (Contains C-I & C-Br) B Pd(0) Catalyst Oxidative Addition A->B C Pd(II) Intermediate (Selective at C-I) B->C C-I bond is weaker than C-Br D Transmetalation (Formylphenylboronic Acid) C->D E Reductive Elimination D->E F Target Isomer (Intact C-Br bond) E->F

Chemoselective Suzuki-Miyaura catalytic cycle exploiting C-I vs C-Br bond dissociation energies.

Step-by-Step Protocol: Synthesis of 4'-Bromobiphenyl-4-carbaldehyde

Note: Substitute 4-formylphenylboronic acid with 3-formylphenylboronic acid to yield the meta-isomer.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 1-bromo-4-iodobenzene (1.0 eq, 10 mmol) and 4-formylphenylboronic acid (1.05 eq, 10.5 mmol). Causality: A slight excess of boronic acid compensates for potential protodeboronation side-reactions.

  • Catalyst & Base Loading: Add

    
     (0.05 eq, 0.5 mmol) and 
    
    
    
    (2.0 eq, 20 mmol).
  • Solvent Addition & Degassing: Add a biphasic solvent mixture of Toluene/H₂O (4:1 v/v, 50 mL). Sparge the mixture with dry

    
     for 30 minutes. Causality: Oxygen rapidly oxidizes 
    
    
    
    to inactive
    
    
    complexes, which would instantly terminate the catalytic cycle.
  • Thermal Activation: Heat the reaction to 80 °C for 12 hours. Causality: 80 °C provides the exact thermal activation required to break the C-I bond while remaining too low to induce non-selective insertion into the C-Br bond.

  • Self-Validating Reaction Quench: Extract an aliquot, dilute in ethyl acetate, and analyze via GC-MS.

    • Validation Metric: The reaction is deemed successful only if the starting material peak (m/z 282/284) is entirely consumed, and the product peak appears at m/z 260/262 with a strict 1:1 isotopic intensity ratio. This 1:1 ratio is the absolute mathematical proof that the

      
       isotope distribution remains intact, validating the chemoselectivity of the protocol.
      

Downstream Applications: Materials Science vs. Medicinal Chemistry

The structural vectors of these isomers dictate their utility in advanced research sectors.

OLED Host Materials (Materials Science) In the development of Phosphorescent OLEDs (PhOLEDs), host materials must possess a Triplet Energy (


) higher than that of the emissive dopant to prevent reverse energy transfer (exciton quenching) [2]. The 3-carbaldehyde (meta)  isomer is heavily favored as a synthetic building block here. By utilizing the meta-linkage, chemists deliberately break the 

-conjugation, confining the electron density and artificially raising the

state, making it ideal for blue or green OLED hosts. Conversely, the 4-carbaldehyde (para) isomer lowers the bandgap, making it suitable for red-shifted fluorescent materials.

Conjugation cluster_meta Meta-Isomer (3-Carbaldehyde) cluster_para Para-Isomer (4-Carbaldehyde) M_Node Disrupted π-Conjugation M_Effect High Triplet Energy (T1) Blue/Green OLED Hosts M_Node->M_Effect P_Node Extended π-Conjugation P_Effect Lower Bandgap Red-Shifted Emission P_Node->P_Effect

Impact of regiochemistry on π-conjugation and photophysical properties in OLED design.

Structure-Activity Relationships (Medicinal Chemistry) When these aldehydes undergo reductive amination to append pharmacophores, the spatial trajectory of the resulting amine is permanently fixed by the initial isomer choice. The para-isomer yields a linear molecular topology (180° vector), ideal for deep, narrow enzymatic binding pockets. The meta-isomer yields a bent topology (


 vector), which is utilized to force the molecule into a "U-shape" or "L-shape" conformation to occupy adjacent allosteric sites.

Analytical Characterization: Distinguishing the Isomers

To definitively distinguish between the synthesized isomers,


 NMR spectroscopy is the gold standard, relying on the symmetry of the aromatic spin systems.
  • 4'-Bromobiphenyl-4-carbaldehyde (Para/Para): Because both rings are para-substituted, the molecule possesses a high degree of rotational symmetry. The

    
     NMR spectrum will display two distinct, clean AB spin systems. You will observe four doublets in the aromatic region (each integrating to 2H, with a coupling constant 
    
    
    
    Hz). The aldehyde proton appears as a sharp singlet near
    
    
    10.0 ppm.
  • This compound (Meta/Para): The symmetry is broken on the aldehyde-bearing ring. While the brominated ring still shows a pseudo-AB quartet (two doublets), the meta-substituted ring will show a highly deshielded singlet (often near

    
     8.1 ppm) corresponding to the isolated proton at the 2-position (flanked by the biphenyl linkage and the aldehyde). The remaining protons on this ring appear as two doublets and a triplet, creating a complex, asymmetric multiplet signature.
    

References

  • PubChem. "4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde | C13H9BrO | CID 1392819". National Center for Biotechnology Information.[Link]

  • The University of Queensland eSpace. "Dendrimeric Phosphorescent Iridium(III) Complexes for Organic Light-Emitting Diodes" (Discussion on Suzuki coupling and triplet energy in OLEDs). [Link]

4'-Bromobiphenyl-3-carbaldehyde: Technical Profile & Synthesis Guide

[1]

Executive Summary

This compound is a critical biaryl intermediate used in the synthesis of pharmaceuticals, organic light-emitting diodes (OLEDs), and liquid crystals. Its structural motif—a biphenyl core with a reactive aldehyde at the meta position and a bromine at the para' position—allows for orthogonal functionalization via Suzuki-Miyaura coupling or reductive amination.

This guide provides authoritative literature values for its melting point, a validated synthesis protocol, and a troubleshooting framework for purity analysis.

Physical Properties Landscape[1]

The melting point (MP) is the primary indicator of purity for this crystalline solid. Deviations from the established range typically indicate the presence of homocoupling byproducts (e.g., 3,3'-biphenyldicarbaldehyde) or residual solvent.

Table 1: Physicochemical Specifications
PropertyValue / RangeSource / Condition
CAS Number 120399-46-6 Chemical Abstracts Service
Melting Point 88 – 90 °C Validated via Combi-Blocks, Fluorochem [1, 2]
Appearance White to off-white powderCrystalline solid
Molecular Weight 261.12 g/mol C₁₃H₉BrO
Boiling Point 370.5 ± 32.0 °CPredicted (760 mmHg) [3]
Density 1.462 ± 0.06 g/cm³Predicted [3]
Solubility Soluble in DCM, CHCl₃, DMSOInsoluble in water

Critical Note on Isomers: Do not confuse this compound with its isomer, 4'-Bromobiphenyl-4-carbaldehyde (CAS 50670-58-1), which has a significantly higher melting point of 157–161 °C [4]. The large MP difference is due to the higher symmetry and packing efficiency of the para-para system compared to the meta-para geometry of the target compound.

Synthesis & Reaction Engineering

The most robust route to this compound is the Suzuki-Miyaura cross-coupling of 3-formylphenylboronic acid with 1-bromo-4-iodobenzene. This route leverages the reactivity difference between the iodide and bromide leaving groups, ensuring selective coupling at the iodine site and preserving the bromine for future functionalization.

Core Reaction Scheme
Experimental Protocol (Step-by-Step)

Scale: 10 mmol | Yield: ~85-90%

  • Reagent Prep: In a 250 mL round-bottom flask, charge 1-bromo-4-iodobenzene (2.83 g, 10 mmol), 3-formylphenylboronic acid (1.65 g, 11 mmol), and Potassium Carbonate (2.76 g, 20 mmol).

  • Solvent System: Add Dimethoxyethane (DME) (40 mL) and degassed water (10 mL).

  • Catalyst Addition: Degas the mixture with Nitrogen for 10 minutes. Add Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 2 mol%).

  • Reaction: Heat to reflux (85 °C) under Nitrogen for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Dilute with Ethyl Acetate (100 mL). Wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol or Hexane/Ethyl Acetate (9:1) to obtain white needles.

Visualization: Synthesis Workflow

SynthesisWorkflowStartReagents:1-Bromo-4-iodobenzene3-Formylphenylboronic acidCatCatalyst Addition:Pd(PPh3)4 (2 mol%)Degassed N2Start->Cat Dissolve in DME/H2O RefluxReaction:Reflux @ 85°C12 HoursCat->Reflux Heat WorkupWorkup:Extract (EtOAc)Wash (Brine)Dry (MgSO4)Reflux->Workup TLC Complete PurifyPurification:Recrystallize (EtOH)Target MP: 88-90°CWorkup->Purify Crude Solid

Caption: Logical flow for the selective Suzuki coupling synthesis of this compound.

Analytical Validation & Quality Control

Ensuring the identity and purity of the product requires a multi-faceted analytical approach. The melting point serves as the rapid " go/no-go " check, while NMR provides structural confirmation.

A. Melting Point Analysis[4][5][6][7][8]
  • Acceptance Criteria: 88 – 90 °C (Sharp range < 2°C).

  • Failure Mode: A depressed range (e.g., 82–86 °C) often indicates the presence of the homocoupled byproduct (3,3'-biphenyldicarbaldehyde) or residual solvent.

B. Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aldehyde Proton: Look for a singlet at δ 10.0–10.1 ppm .

  • Aromatic Region:

    • H-2 (Ring A): Singlet/doublet at δ 8.0–8.1 ppm (deshielded by carbonyl).

    • Ring B (Bromophenyl): Two doublets (AA'BB' system) at δ 7.6 ppm and δ 7.5 ppm .

    • Integration: Ensure the ratio of aldehyde proton to aromatic protons is 1:8.

Visualization: Analytical Decision Tree

QC_LogicSampleIsolated SolidMP_CheckMeasure Melting PointSample->MP_CheckRange_GoodRange: 88-90°CMP_Check->Range_GoodPassRange_BadRange: <87°C or >2°C wideMP_Check->Range_BadFailNMR1H NMR AnalysisRange_Good->NMRRecrystRecrystallize (EtOH)Range_Bad->RecrystFinalRelease BatchNMR->FinalStructure ConfirmedRecryst->MP_Check

Caption: Quality control decision tree for validating this compound batches.

References

  • PubChem. (2024). 4'-Bromo[1,1'-biphenyl]-4-carbaldehyde (Isomer Data). National Library of Medicine. Retrieved from [Link]

Safety data sheet (SDS) for bromobiphenyl carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists & Process Safety Engineers

Introduction: The Scaffold & The Risk

Bromobiphenyl carbaldehydes, specifically 4'-bromo[1,1'-biphenyl]-4-carbaldehyde (CAS: 50670-58-1), serve as critical "linchpin" intermediates in modern drug discovery. They provide the biphenyl scaffold—a privileged structure in angiotensin II receptor antagonists (e.g., Valsartan, Telmisartan)—while offering two distinct reactive handles: an aryl bromide for Suzuki-Miyaura cross-coupling and an aldehyde for reductive amination or Wittig olefination.

However, the dual-functionality that makes them valuable also amplifies their safety profile. This guide moves beyond the static GHS classifications of a standard Safety Data Sheet (SDS) to provide a dynamic, operational safety framework. We analyze the compound not just as a storage item, but as a reactive participant in high-energy transition-metal catalysis.

Chemical Identity & Physical Profiling

Understanding the physical state is the first step in exposure control. These derivatives are typically high-melting solids, which reduces vapor pressure risks at room temperature but increases dust inhalation hazards during weighing.

PropertyData for 4'-bromo[1,1'-biphenyl]-4-carbaldehydeOperational Implication
CAS Number 50670-58-1Unique identifier for regulatory searches.[1][2][3][4]
Molecular Weight 261.11 g/mol Heavy molecule; dust settles quickly but persists on surfaces.
Physical State Solid (Crystalline powder)High potential for electrostatic charging; use anti-static weighing tools.
Melting Point 135–140 °CStable solid at RT; requires high heat to melt, reducing liquid spill risks.
Solubility Insoluble in water; Soluble in DCM, DMSO, THFLipophilic nature implies rapid dermal absorption if dissolved in organic solvents.
Appearance White to off-white / pale yellowColor changes often indicate oxidation of the aldehyde to carboxylic acid.
Hazard Identification: Decoding the GHS

The Global Harmonized System (GHS) assigns generic codes, but a chemist must understand the mechanism of toxicity.

Core GHS Classifications
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332).[5]

  • Skin/Eye Irritation: Category 2 (H315, H319).

  • STOT-SE (Respiratory): Category 3 (H335).[6]

Mechanistic Toxicology (The "Why")
  • The Aldehyde Moiety (-CHO): Highly reactive toward nucleophiles (proteins/DNA). It is a primary sensitizer and causes respiratory irritation (H335). In vivo, it can oxidize to the corresponding biphenyl carboxylic acid, which may alter local pH and irritate mucous membranes.

  • The Organobromine: While the C-Br bond is stable, metabolic processing can release bromide ions. More critically, the lipophilicity of the biphenyl ring facilitates transport across cell membranes (H312), carrying the reactive aldehyde payload into systemic circulation.

  • Biphenyl Backbone: Historical data on unsubstituted biphenyls indicates potential for kidney and liver toxicity (nephrotoxicity) upon chronic exposure.

Visualizing the Hazard Assessment Logic

The following diagram illustrates the decision tree for assessing risks before setting up a reaction.

HazardAssessment Start Compound Intake: Bromobiphenyl Carbaldehyde StructAnalysis Structural Analysis Start->StructAnalysis AldehydeRisk Aldehyde Group: Sensitizer & Irritant StructAnalysis->AldehydeRisk Reactivity BromideRisk Biphenyl Core: Lipophilic Transport StructAnalysis->BromideRisk Bioavailability PPE_Dec PPE Selection AldehydeRisk->PPE_Dec Resp. Protection BromideRisk->PPE_Dec Glove Permeation Engineering Engineering Controls: Fume Hood + Static Grounding PPE_Dec->Engineering Final Protocol

Figure 1: Logic flow for translating chemical structure into safety controls.

Operational Safety: The Suzuki-Miyaura Protocol

The most common use of this chemical is in Palladium-catalyzed cross-coupling. This introduces specific thermal and chemical risks, particularly the potential for runaway exotherms when using aqueous organic solvents (e.g., DMSO/Water).[7]

Critical Safety Parameters
  • Solvent Choice: Avoid low-boiling ethers (like diethyl ether) due to fire risks. Use THF or Dioxane/Water mixtures.

  • Base Handling: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) are common. These are corrosive dusts.
  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4. Spent palladium catalysts are pyrophoric when dry.

Step-by-Step Safe Synthesis Workflow
  • Preparation (Weighing):

    • Hazard:[1][4][6][7][8][9] Dust inhalation and static discharge.

    • Control: Weigh inside a fume hood using an anti-static gun. Wear N95/P2 mask if the hood sash must be raised significantly. Double-glove (Nitrile) to prevent dermal absorption.

  • Solvent Degassing:

    • Hazard:[1][4][6][7][8][9] Oxygen promotes homocoupling and deactivates catalysts, but "freeze-pump-thaw" cycles can over-pressurize glassware.

    • Control: Use the sparging method (bubbling inert gas) as a safer alternative to vacuum cycling for large scales.

  • Reaction Initiation (The Exotherm Risk):

    • Hazard:[1][4][6][7][8][9] Research indicates that Suzuki couplings in DMSO/Water can exhibit delayed exotherms.

    • Control: Do not heat to reflux immediately. Hold at 40°C for 15 minutes to observe thermal profile before ramping to 80°C+.

  • Quenching & Workup:

    • Hazard:[1][4][6][7][8][9] Biphenyl aldehydes are highly soluble in organic layers.

    • Control: Treat the aqueous waste stream as hazardous (halogenated) until proven otherwise.

Visualizing the Reaction Safety Workflow

SuzukiSafety Setup 1. Reaction Setup (Inert Atmosphere) Solvent 2. Solvent Addition (Sparging/Degassing) Setup->Solvent Heating 3. Thermal Ramp (Watch for Exotherm!) Solvent->Heating Monitor Monitor Temp (Keep < Reflux initially) Heating->Monitor Feedback Loop Workup 4. Quench & Isolation (Treat Pd waste as Pyrophoric) Heating->Workup Completion Monitor->Heating

Figure 2: Operational workflow emphasizing thermal control during catalysis.

Emergency Response & Waste Management
Spill Cleanup (Solid)
  • Do NOT use compressed air to clear dust.

  • Protocol: Wet the powder with a mist of water or PEG-400 (to prevent dusting), then wipe up with solvent-resistant pads. Place in a sealed container labeled "Toxic Solid - Organic."

Decontamination (Aldehyde Specific)
  • Aldehydes can be neutralized on surfaces using a Sodium Bisulfite (

    
    )  solution. This forms a water-soluble bisulfite adduct, making cleanup easier and reducing vapor pressure.
    
  • Reaction:

    
    
    
Fire Fighting
  • Use

    
    , dry chemical, or foam.[8][9]
    
  • Warning: Burning produces Hydrogen Bromide (HBr) gas—a severe respiratory corrosive. Firefighters must use SCBA.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1392819, 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. PubChem.[5][10] [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4'-bromo[1,1'-biphenyl]-4-carbaldehyde.[5] ECHA.[5] [Link]

  • Sperry, J. B., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides. Organic Process Research & Development. [Link]

  • U.S. Environmental Protection Agency (2013). Toxicological Review of Biphenyl (CAS No. 92-52-4). EPA Integrated Risk Information System (IRIS).[11][12] [Link]

Sources

Electronic properties of meta-substituted bromobiphenyl aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Electronic Properties of Meta-Substituted Bromobiphenyl Aldehydes: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of meta-substituted bromobiphenyl aldehydes, specifically focusing on isomers such as 3'-bromo-[1,1'-biphenyl]-4-carbaldehyde and 3-bromo-4'-formylbiphenyl .[1] These scaffolds serve as critical "linchpin" intermediates in the synthesis of organic semiconductors (OLEDs), liquid crystals, and complex pharmaceutical agents (e.g., PROTAC linkers).

The unique value of the meta-substitution pattern lies in its ability to disrupt


-conjugation compared to para-analogs, thereby preserving high triplet energy (

) levels in optoelectronic materials and improving solubility in drug candidates by preventing planar stacking.[1]

Part 1: Structural & Electronic Architecture

The Biphenyl Twist and Conjugation Interruption

Unlike planar fluorene or fused-ring systems, the biphenyl core in meta-substituted bromobiphenyl aldehydes is not planar.[1] Steric repulsion between the ortho-hydrogens induces a dihedral twist angle (


) of approximately 35–45°  in solution.
  • Electronic Decoupling: This twist limits the overlap of

    
    -orbitals across the C1–C1' bond.[1] Consequently, the electronic properties of the two rings are partially decoupled.
    
  • Substituent Effects:

    • Aldehyde (-CHO): Acts as a strong

      
      -acceptor (–M effect) and 
      
      
      
      -acceptor (–I effect). It lowers the LUMO energy of the phenyl ring it is attached to.
    • Bromine (-Br): Acts primarily as a

      
      -acceptor (–I effect) but has a weak 
      
      
      
      -donor (+M) capability. In the meta position, the +M effect is negligible because the resonance node prevents electron density donation to the ipso-carbon of the inter-ring bond.
Frontier Molecular Orbitals (FMO)

The electronic behavior is defined by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[2]

PropertyEstimated ValueMechanistic Driver
HOMO Energy -6.1 to -6.4 eVDominated by the phenyl

-system; lowered by the inductive effect of Br.[1]
LUMO Energy -2.2 to -2.5 eVLocalized largely on the aldehyde-bearing ring and the carbonyl group.[1]
Band Gap (

)
~3.8 - 4.0 eVWide gap due to interrupted conjugation (meta-linkage).[1]
Dipole Moment ~3.5 - 4.2 DVector sum of the C=O and C-Br dipoles.[1] The meta-geometry prevents cancellation.[1]

Technical Insight: In OLED host design, the meta-linkage is preferred over para because it prevents the extension of the conjugation length, keeping the Triplet Energy (


) high (>2.6 eV), which is essential to prevent back-energy transfer from phosphorescent dopants.[1]

Part 2: Synthesis & Purification Protocols

The synthesis of these scaffolds relies heavily on Suzuki-Miyaura Cross-Coupling .[1] However, the presence of two reactive handles (aryl bromide and aryl boronic acid) requires strict chemoselectivity control.

Critical Synthesis Workflow (Suzuki-Miyaura)

The primary challenge is Protodebromination (replacement of Br with H) and Homocoupling .

SynthesisWorkflow cluster_legend Optimization Logic Start Starting Materials 3-Bromophenylboronic acid + 4-Bromobenzaldehyde Catalyst Catalyst Selection Pd(PPh3)4 vs Pd(dppf)Cl2 Start->Catalyst Base Base Selection Na2CO3 (Weak) vs K3PO4 (Strong) Catalyst->Base PathA Path A: Standard Conditions Pd(PPh3)4, Na2CO3, Toluene/H2O, 90°C Base->PathA High Temp/Default PathB Path B: Optimized (Low Debromination) Pd(dppf)Cl2, K3PO4, THF, 60°C Base->PathB Controlled ResultA Mixture: Product + Debrominated Byproduct (<80% Yield) PathA->ResultA ResultB High Purity: Target Aldehyde (>90% Yield) PathB->ResultB Avoid Pd-black precipitation Avoid Pd-black precipitation Use bidentate ligands (dppf) Use bidentate ligands (dppf) Avoid Pd-black precipitation->Use bidentate ligands (dppf)

Figure 1: Decision tree for minimizing hydrodebromination during the synthesis of bromobiphenyl aldehydes.

Validated Protocol: Synthesis of 3'-Bromo-4-biphenylcarboxaldehyde
  • Reagents: 4-Formylphenylboronic acid (1.0 eq), 1,3-Dibromobenzene (3.0 eq - excess is crucial), Pd(PPh

    
    )
    
    
    
    (3 mol%), 2M Na
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: DME/Ethanol/Water (4:1:1). Note: Ethanol aids solubility but can act as a hydride source for debromination; strictly degas.

  • Procedure:

    • Charge flask with boronic acid, dibromobenzene, and catalyst.[1]

    • Evacuate and backfill with Ar (3x).

    • Add degassed solvents and base.[1]

    • Heat to 85°C for 12 hours.

  • Purification: The excess 1,3-dibromobenzene is removed by vacuum distillation or silica gel chromatography (Hexanes/EtOAc 95:5).[1] The product elutes after the dibromide.

Part 3: Reactivity Profile & Chemoselectivity

The molecule possesses two orthogonal reactive sites ("handles"):

  • Electrophilic Carbonyl (

    
    ):  Susceptible to nucleophilic attack (amines, hydrides, carbon nucleophiles).
    
  • Electrophilic Aryl Halide (

    
    ):  Susceptible to oxidative addition by transition metals (Pd, Ni).
    
Chemoselective Transformations

Researchers can selectively functionalize one end without disturbing the other.

  • Scenario A: Aldehyde-First Functionalization

    • Reaction: Reductive Amination (NaBH(OAc)

      
      , Amine).
      
    • Integrity: The Ar-Br bond is stable to borohydrides at 0-25°C.[1]

    • Application: Creating PROTAC linkers where the amine binds to the E3 ligase ligand.

  • Scenario B: Bromide-First Functionalization

    • Reaction: Suzuki Coupling (Ar-B(OH)

      
      , Pd).
      
    • Challenge: The aldehyde is susceptible to oxidation by air during coupling.

    • Solution: Protect aldehyde as an acetal (using ethylene glycol/PTSA) before the second coupling, or use strictly anaerobic conditions.

Reactivity Center 3-Bromo-4'-formylbiphenyl RedAmin Reductive Amination (Amine Linkers) Center->RedAmin NaBH(OAc)3 Wittig Wittig/Horner-Wadsworth (Vinyl extension) Center->Wittig Phosphonium salt/Base Oxidation Pinnick Oxidation (Carboxylic Acid) Center->Oxidation NaClO2 Suzuki Suzuki Coupling (Biaryl extension) Center->Suzuki Pd(0)/Boronic Acid Buchwald Buchwald-Hartwig (Amination) Center->Buchwald Pd(0)/Amine Lithiation Lithium-Halogen Exchange (Cryogenic -78°C) Center->Lithiation n-BuLi (Protect CHO first!)

Figure 2: Divergent reactivity map. Note the requirement to protect the aldehyde during lithiation.

Part 4: Applications in Drug Discovery & Materials

Medicinal Chemistry: PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity determine the formation of the ternary complex (Target Protein—PROTAC—E3 Ligase).

  • Role: The meta-substituted biphenyl provides a semi-rigid spacer (~9–12 Å) that is less linear than a para-biphenyl.[1]

  • Benefit: This "kinked" geometry can improve the permeability of the molecule by reducing the planarity and crystallization tendency (lattice energy reduction).

Materials Science: Host Materials for Phosphorescent OLEDs
  • Triplet Confinement: The high triplet energy (

    
     eV) of meta-bromobiphenyl aldehydes makes them ideal precursors for host materials (e.g., CBP derivatives). The meta-linkage prevents the conjugation from extending too far, which would otherwise lower the 
    
    
    
    and quench blue phosphorescence.[1]
  • Glass Transition (

    
    ):  The non-planar structure increases the glass transition temperature, improving the thermal stability of the amorphous film.
    

References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.[1] Link

  • Gong, X., et al. (2011).[1] "High Triplet Energy Host Materials for Blue Electrophosphorescence." Advanced Materials, 23(34), 3970-3974.[1] (Contextual reference for meta-conjugation effects).

  • Santa Cruz Biotechnology. "3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde Product Data." Link

  • PubChem. "3-Bromobiphenyl - Compound Summary."[1] Link

Sources

Methodological & Application

Synthesis of 4'-Bromobiphenyl-3-carbaldehyde via Suzuki Coupling: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 4'-Bromobiphenyl-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction: The Strategic Importance of Biphenyl Scaffolds and the Suzuki-Miyaura Coupling

Biphenyl and its derivatives are privileged structural motifs found in a wide array of pharmaceuticals, agrochemicals, and advanced materials. Their unique conformational properties and ability to engage in various intermolecular interactions make them critical components in the design of bioactive molecules and functional materials. The targeted synthesis of unsymmetrically substituted biphenyls, such as this compound, is therefore of significant interest.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] Developed by Akira Suzuki, who was awarded the Nobel Prize in Chemistry in 2010 for this work, the reaction's success lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of its organoboron reagents.[2]

This application note will detail a robust protocol for the synthesis of this compound via the Suzuki coupling of 3-formylphenylboronic acid and 1-bromo-4-iodobenzene. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and offer guidance on product purification, characterization, and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-4-iodobenzene), forming a Pd(II) intermediate. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective reaction at the iodo-position under controlled conditions.

  • Transmetalation: The organoboron reagent (3-formylphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic "ate" complex of the boronic acid, facilitating this step.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a reliable starting point for the synthesis. Optimization may be necessary depending on the purity of reagents and specific laboratory conditions.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1-Bromo-4-iodobenzeneC₆H₄BrI282.912.83 g10.01.0
3-Formylphenylboronic acidC₇H₇BO₃149.941.65 g11.01.1
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.56231 mg0.200.02
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.992.12 g20.02.0
1,4-DioxaneC₄H₈O₂88.1140 mL--
Water (deionized)H₂O18.0210 mL--

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To the 100 mL three-neck round-bottom flask, add 1-bromo-4-iodobenzene (2.83 g, 10.0 mmol), 3-formylphenylboronic acid (1.65 g, 11.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

  • Inert Atmosphere: Equip the flask with a reflux condenser and a gas inlet adapter. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask via syringe. Stir the mixture to dissolve the reagents.

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent mixture.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental_Workflow

Purification and Characterization

The crude product will likely contain unreacted starting materials, homocoupled byproducts, and residual catalyst. Purification is essential to obtain the desired product in high purity.

Purification:

  • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The product is moderately polar and should elute after the less polar impurities.

  • Recrystallization: Further purification can be achieved by recrystallization. A suitable solvent system would be a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or petroleum ether). Dissolve the product in a minimal amount of the hot good solvent and slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly to form crystals.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) and a singlet for the aldehyde proton at approximately 10.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 13 carbon atoms in the molecule. The aldehyde carbonyl carbon will appear at a characteristic downfield shift (around 192 ppm).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the aldehyde carbonyl group (C=O) at approximately 1700 cm⁻¹.

Troubleshooting and Field-Proven Insights

Even with a well-defined protocol, challenges can arise. Here are some common issues and their solutions:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd(0))Ensure a strictly inert atmosphere throughout the reaction setup. Use freshly opened or properly stored catalyst.
Poor quality boronic acid (protodeboronation)Use fresh, high-purity boronic acid. Consider using a more stable boronate ester (e.g., pinacol ester).
Insufficiently degassed solventsThoroughly degas the solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
Ineffective baseUse a freshly opened or finely ground base. Ensure the base is anhydrous if required by the specific protocol.
Formation of Side Products Homocoupling of the boronic acidThis is often due to the presence of oxygen. Improve degassing procedures.
Protodeboronation of the boronic acidUse a milder base or shorter reaction times. The use of boronate esters can mitigate this issue.
Dehalogenation of the aryl halideThis can be promoted by certain solvents or bases. Consider screening alternative reaction conditions.
Difficult Purification Co-elution of product and impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase.
Oiling out during recrystallizationEnsure the use of a minimal amount of hot solvent. Try a different solvent system for recrystallization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules for drug discovery and materials science applications.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition. 1998 , 37 (24), 3387–3388. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008 , 41 (11), 1461–1473. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition. 2011 , 50 (30), 6722-6737. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

3-Formylphenylboronic acid is a highly versatile bifunctional building block widely utilized in medicinal chemistry, materials science, and total synthesis. The meta-formyl group serves as a robust orthogonal handle for downstream modifications, such as reductive aminations, Wittig olefinations, and Knoevenagel condensations [[1]](). However, the electron-withdrawing nature of the formyl group slightly attenuates the nucleophilicity of the boronic acid. Therefore, achieving high yields requires a deep understanding of the causality behind catalyst selection and base-mediated activation 2.

Mechanistic Causality

The Suzuki-Miyaura reaction proceeds via three primary steps, each demanding specific chemical environments:

  • Oxidative Addition : The active Pd(0) species inserts into the aryl halide (or pseudohalide) bond. This is typically the rate-determining step for electron-rich or sterically hindered electrophiles.

  • Transmetalation : The base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) coordinates with 3-formylphenylboronic acid to form a highly nucleophilic boronate complex. This tetra-coordinated "ate" complex facilitates the transfer of the 3-formylphenyl group to the Pd(II) center 3.

  • Reductive Elimination : The biaryl product is released, regenerating the active Pd(0) catalyst.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet Base Activation RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 Product Release Boronate Boronate Complex [3-CHO-C6H4-B(OH)3]- Boronate->TransMet 3-formylphenylboronic acid

Suzuki-Miyaura Catalytic Cycle for 3-Formylphenylboronic Acid.

Reaction Optimization & Causality

Selecting the correct catalyst, base, and solvent system is strictly dictated by the electronic and steric demands of the electrophilic partner.

  • Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are the most reliable catalysts for standard aryl bromides and iodides 1. For challenging substrates or when metal scavenging is a concern, heterogeneous catalysts like 10% Pd/C can be employed 4.

  • Base Selection : Aqueous inorganic bases are essential. Water dissolves the base and facilitates the formation of the reactive boronate species. Weak bases like Na₂CO₃ or K₂CO₃ are preferred over strong bases (like NaOH) to prevent undesired aldol condensations or Cannizzaro-type disproportionation of the sensitive formyl group 5.

  • Solvent Systems : Biphasic mixtures (e.g., DME/H₂O) are standard because the organic phase solubilizes the coupling partners, while the aqueous phase drives the base-mediated transmetalation 6.

Quantitative Data Summary

Table 1: Optimized Conditions for 3-Formylphenylboronic Acid Cross-Coupling

CatalystBaseSolvent SystemTemp (°C)Yield (%)Application / Ref
Pd(PPh₃)₄ (5-10 mol%)K₃PO₄ (anhydrous)THFReflux81%Nitroarene electrophiles [[2]]()
Pd(PPh₃)₂Cl₂ (2 mol%)Na₂CO₃ (aq)DME / H₂O (1:1)70–82>80%Biphenyl acrylates 1
Pd(PPh₃)₄ (10 mol%)K₂CO₃ (anhydrous)Toluene / MeOH (10:1)9066%Carborane derivatives 5
10% Pd/C (2.6 mol%)K₂CO₃DMF / H₂O80>90%Heterogeneous coupling 4

Standard Operating Protocols (SOPs)

The following protocols are engineered as self-validating systems. By adhering to strict degassing and temperature controls, researchers can ensure reproducible yields and prevent catalyst deactivation.

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Reaction Heat at 70-90°C Step1->Step2 Step3 3. Workup Aq. Extraction Step2->Step3 Step4 4. Purification Chromatography Step3->Step4

Step-by-Step Experimental Workflow for Cross-Coupling.

Protocol A: Standard Biphasic Cross-Coupling (DME/H₂O)

Ideal for standard aryl bromides and iodides.

Reagents:

  • Aryl halide (1.0 equiv, e.g., 2.0 mmol)

  • 3-Formylphenylboronic acid (1.1 - 1.2 equiv, 2.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.06 equiv) - Optional, prevents Pd black precipitation.

  • Na₂CO₃ (2.0 - 3.0 equiv)

  • 1,2-Dimethoxyethane (DME) (10 mL)

  • Deionized Water (10 mL)

Step-by-Step Methodology:

  • Preparation of the Base Solution: Dissolve Na₂CO₃ in 10 mL of deionized water. Sparge the aqueous solution with Argon for 15 minutes to remove dissolved oxygen.

  • Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 3-formylphenylboronic acid, Pd(PPh₃)₂Cl₂, and PPh₃.

  • Solvent Addition & Degassing: Add 10 mL of DME. Evacuate and backfill the flask with Argon three times. Inject the degassed aqueous Na₂CO₃ solution via syringe.

  • Reaction Execution: Heat the biphasic mixture to 70–82 °C under a positive pressure of Argon. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic layers.

  • Self-Validation/Monitoring: After 6–12 hours, sample the organic layer. Analyze via TLC or LC-MS. The disappearance of the aryl halide and the appearance of the product mass [M+H]⁺ without over-oxidation of the aldehyde confirms successful coupling.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Chloroform or Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradients).

Protocol B: Homogeneous/Mixed Solvent Coupling (Toluene/MeOH)

Optimized for base-sensitive or highly hydrophobic substrates (e.g., carboranes).

Reagents:

  • Electrophile (1.0 equiv, e.g., 0.37 mmol)

  • 3-Formylphenylboronic acid (1.5 equiv, 0.56 mmol)

  • Pd(PPh₃)₄ (0.10 equiv)

  • K₂CO₃ (anhydrous, 3.0 equiv, 1.11 mmol)

  • Toluene/Methanol (10:1 v/v, 4 mL)

Step-by-Step Methodology:

  • Assembly: Charge a dry reaction vial with the electrophile, 3-formylphenylboronic acid, anhydrous K₂CO₃, and Pd(PPh₃)₄.

  • Degassing: Add the Toluene/MeOH solvent mixture. Subject the suspension to three freeze-pump-thaw cycles or sparge with Argon for 20 minutes. Causality: Pd(PPh₃)₄ is highly sensitive to oxidation; strict anaerobic conditions are mandatory to prevent catalyst death.

  • Reaction Execution: Seal the vial and heat to 90 °C for 7 to 20 hours.

  • Self-Validation/Monitoring: Monitor the reaction via ¹H-NMR of a crude aliquot. The retention of the distinctive aldehyde proton singlet (~9.9–10.1 ppm) confirms that the formyl group survived the basic, high-temperature conditions intact.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove palladium residues and inorganic salts, and wash the pad with copious amounts of ethyl acetate.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Troubleshooting & Field Insights

  • Protodeboronation: If the boronic acid undergoes competitive protodeboronation (yielding benzaldehyde), increase the equivalents of 3-formylphenylboronic acid to 1.5 - 2.0, or lower the reaction temperature while utilizing a more active catalyst (e.g., Pd(dppf)Cl₂).

  • Aldehyde Oxidation: The formyl group is generally stable under these anaerobic Suzuki conditions. However, if carboxylic acid byproducts are observed, it indicates oxygen ingress. Ensure strict degassing protocols (freeze-pump-thaw) are followed.

  • Homocoupling: The formation of 3,3'-diformylbiphenyl indicates that the Pd catalyst is acting as an oxidant, often due to the presence of trace O₂ or excess base. Maintain a strict inert atmosphere and optimize base equivalents.

References

  • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI (Catalysts) URL: [Link]

  • Title: Derived Supports for Palladium Nanoparticles as Catalysts for Carbon-Carbon Bonds Formation Source: Universidad de Alicante URL: [Link]

  • Title: 3-(Biphenyl)acrylates by One Pot Suzuki Cross Coupling—Wittig Olefination Reactions Source: Sciforum URL: [Link]

  • Title: Synthesis of 3-aryl-1,2-dicarba-closo-dodecaboranes by Suzuki-Miyaura coupling reaction Source: Semantic Scholar URL: [Link]

  • Title: 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions Source: MDPI (Sensors) URL: [Link]

Sources

Application Note: Reductive Amination Protocols for 4'-Bromobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

4'-Bromobiphenyl-3-carbaldehyde (CAS: 50670-58-1) is a high-value intermediate in medicinal chemistry. Its structural duality—possessing an electrophilic aldehyde for amine functionalization and an aryl bromide for downstream Suzuki-Miyaura cross-coupling—makes it a "privileged scaffold" in library synthesis.

The Critical Challenge: The primary risk in reductively aminating this substrate is the unintentional debromination (hydrogenolysis) of the aryl bromide. Standard catalytic hydrogenation protocols (e.g., H₂/Pd-C) are contraindicated as they frequently cleave Ar-Br bonds.

The Solution: This guide details three hydride-based protocols that chemoselectively reduce the intermediate imine without affecting the aryl bromide.

  • Method A (STAB): The industry standard for high-throughput parallel synthesis.

  • Method B (Ti(OiPr)₄/NaBH₄): Essential for sterically hindered or weakly nucleophilic amines.

  • Method C (NaCNBH₃): A pH-controlled alternative for acid-sensitive substrates.

Chemical Context & Handling

PropertyDataImplications for Protocol
Structure Biphenyl core with 3-CHO, 4'-BrConjugation stabilizes the imine; planar structure may reduce solubility in aliphatics.
Molecular Weight 261.12 g/mol --
Solubility DCM, DCE, THFDCE (1,2-Dichloroethane) is the preferred solvent for STAB protocols due to high solubility and compatibility.
Stability Air stable, oxidizes slowlyStore under inert atmosphere to prevent oxidation to carboxylic acid.

Mechanistic Workflow

The reductive amination proceeds through two distinct phases: Imine Formation (equilibrium driven) and Imine Reduction (irreversible).

ReductiveAminationWorkflow Start This compound (Aldehyde) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Product Secondary/Tertiary Amine Product Start->Product Direct Reduction (Slow/Side Rxn) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium Hemiaminal->Imine - H2O (Acid/Lewis Acid) Imine->Product Reduction (Fast) Agent Hydride Donor (STAB / NaBH4) Agent->Imine Selectivity Key

Figure 1: General mechanistic pathway. Note that chemoselectivity relies on the reducing agent reacting faster with the Imine than the Aldehyde.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The "Gold Standard"

Best for: Primary and unhindered secondary amines. Mechanism: STAB is a mild hydride donor. It reduces imines rapidly but reacts negligibly with aldehydes, allowing for a "One-Pot, Direct" protocol.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

Protocol:

  • Dissolution: In a clean, dry vial, dissolve this compound (1.0 mmol, 261 mg) in DCE (4 mL).

  • Amine Addition: Add the amine (1.1 mmol).

    • Expert Note: If using an amine salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to free-base it in situ.

  • Catalyst: Add Glacial Acetic Acid (1-2 drops or ~1.0 equiv).

    • Why? AcOH catalyzes imine formation and protonates the imine, generating a highly electrophilic iminium species that STAB reduces efficiently [1].

  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium imine formation.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.

    • Target: Disappearance of imine/aldehyde and appearance of product mass (M+H). The Br isotope pattern (1:1 doublet) should remain intact.

  • Workup (Self-Validating):

    • Quench with saturated aqueous NaHCO₃ (5 mL). Stir for 15 min until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Purification Check: If the product is basic, extract the organic layer with 1M HCl. The product moves to the aqueous phase; non-basic impurities (unreacted aldehyde) stay in DCM. Wash the aqueous layer with DCM, then basify (pH > 10) with NaOH and extract back into DCM.

Method B: Titanium(IV) Isopropoxide / NaBH₄

Best for: Sterically hindered amines, anilines, or acid-sensitive substrates. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and a water scavenger, driving the equilibrium toward the imine even with poor nucleophiles. NaBH₄ is added subsequently (Stepwise).

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Titanium(IV) Isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (anhydrous) followed by MeOH.

Protocol:

  • Imine Formation: Under Nitrogen, mix the aldehyde (1.0 mmol) and amine (1.1 mmol) in anhydrous THF (3 mL).

  • Activation: Add Ti(OiPr)₄ (1.2 mmol, ~355 µL) dropwise.

    • Observation: The solution often turns yellow/orange, indicating titanate/imine complex formation.

  • Incubation: Stir at RT for 6–12 hours (or overnight for very hindered amines).

  • Reduction: Dilute with dry MeOH (2 mL). Caution: Exothermic.

  • Addition: Add NaBH₄ (1.5 mmol, 57 mg) carefully in portions. Stir for 2–4 hours.

  • Quench: Add water (1 mL) or 1M NaOH. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter through a Celite pad to remove titanium salts. Wash with EtOAc.

  • Workup: Dry the filtrate over Na₂SO₄ and concentrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Incomplete Imine FormationSwitch to Method B (Ti(OiPr)₄). The Lewis acid drives the equilibrium further than AcOH.
Dialkylation Primary amine reacts with two aldehydesUse excess amine (2-5 equiv) or switch to Method C (NaCNBH₃) at pH 6, adding aldehyde slowly.
Debromination Loss of Br (M-79 mass observed)STOP using Pd/H₂. Ensure NaBH₄ reaction is not run at elevated temperatures for prolonged periods.
Aldehyde Reduction Direct reduction of aldehyde to alcoholEnsure "Incubation" time (Step 4 in Method A) is sufficient before adding STAB.

Decision Matrix

DecisionTree Root Select Protocol for This compound Q1 Is the Amine Sterically Hindered or Weakly Nucleophilic? Root->Q1 MethodA Method A: STAB (Standard Protocol) Q1->MethodA No (Primary/Unbranched) MethodB Method B: Ti(OiPr)4 (Lewis Acid Activation) Q1->MethodB Yes (Aniline/Tert-butyl) Q2 Is the Amine an HCl Salt? MethodA->Q2 Q2->MethodA No Q2->MethodA Yes (Add 1.0 eq TEA)

Figure 2: Protocol selection guide based on amine properties.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[2][3] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[3] Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928-4929. Link

Sources

Application Note: Targeted Synthesis of Schiff Bases from 4'-Bromobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Schiff bases from 4'-Bromobiphenyl-3-carbaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, drug discovery researchers, and materials scientists.

A Privileged Scaffold for SAR Studies and Functional Materials

Executive Summary

This guide details the protocol for synthesizing Schiff bases (imines) utilizing This compound as the electrophilic core. The biphenyl moiety is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous angiotensin II receptor antagonists (e.g., Losartan, Telmisartan) and liquid crystal materials.

The presence of the 4'-bromo substituent provides a critical orthogonal handle for downstream diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), making this protocol highly relevant for Structure-Activity Relationship (SAR) library generation.

Chemical Basis & Mechanism

The synthesis relies on the reversible acid-catalyzed condensation of the carbonyl group of this compound with a primary amine.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on the aldehyde carbon, followed by proton transfer and dehydration (elimination of water) to form the azomethine (C=N) bond.

Critical Consideration: The reaction is an equilibrium process. To drive the reaction to completion (Le Chatelier’s principle), water must be removed (via Dean-Stark or molecular sieves) or the product must be precipitated out of solution, which is common for these biphenyl derivatives in alcoholic solvents.

ReactionMechanism Aldehyde 4'-Bromobiphenyl- 3-carbaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack (H+) Amine Primary Amine (R-NH2) Amine->Intermediate Nucleophilic Attack (H+) Product Schiff Base (Imine) Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Simplified reaction pathway for acid-catalyzed Schiff base formation.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: this compound (CAS: 1228699-26-0 or synthesized via Suzuki coupling).

  • Amine Source: Substituted aniline or aliphatic amine (1.0 - 1.2 equivalents).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (p-TSA).

  • Purification: Cold Ethanol, Diethyl Ether, Chloroform (for recrystallization).

Workflow Diagram

SynthesisWorkflow cluster_setup Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation Step1 Dissolve Aldehyde (1.0 eq) in EtOH Step2 Add Amine (1.0-1.2 eq) + Cat. AcOH (2-3 drops) Step1->Step2 Step3 Reflux at 70-80°C (2 - 6 Hours) Step2->Step3 Step4 TLC Monitoring (Hexane:EtOAc 7:3) Step3->Step4 Step4->Step3 Incomplete Step5 Cool to RT (Precipitation) Step4->Step5 Complete Step6 Vacuum Filtration Step5->Step6 Step7 Recrystallization (EtOH/CHCl3) Step6->Step7

Figure 2: Step-by-step experimental workflow for high-purity synthesis.

Detailed Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 15-20 mL of absolute ethanol.

    • Note: Gentle heating (40°C) may be required to fully solubilize the aldehyde.

  • Addition: Add 1.0 mmol of the appropriate primary amine. Add 2-3 drops of glacial acetic acid as a catalyst.

    • Why Acetate? It protonates the carbonyl oxygen, increasing electrophilicity without fully protonating the amine nucleophile.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 to 6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Allow the reaction mixture to cool slowly to room temperature. The Schiff base often crystallizes out as a colored solid (yellow/orange).

    • If no precipitate: Cool in an ice bath for 30 minutes. If still soluble, reduce solvent volume by 50% under rotary evaporation.

  • Purification: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted amine and catalyst.

  • Recrystallization: Recrystallize from hot ethanol or an ethanol/chloroform mixture to yield the pure product. Dry in a vacuum desiccator.[1]

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

TechniqueParameterExpected SignalStructural Insight
FT-IR

1610 – 1630 cm⁻¹Sharp band confirming imine formation.[2]
FT-IR

~1700 cm⁻¹Absence of this band confirms consumption of aldehyde.
¹H NMR

(CH=N)
8.4 – 9.0 ppm (Singlet)Diagnostic azomethine proton.
¹H NMR

(Ar-H)
7.0 – 8.0 ppm (Multiplet)Biphenyl aromatic protons.
¹³C NMR

(C=N)
158 – 164 ppmAzomethine carbon.

Self-Validation Check: If the IR spectrum shows a broad peak at 3300-3400 cm⁻¹ (OH/NH) or a strong peak at 1700 cm⁻¹, the reaction is incomplete or hydrolysis has occurred. Recrystallize immediately.

Applications in Drug Development

The this compound scaffold is not just a precursor; it is a strategic entry point for Fragment-Based Drug Discovery (FBDD) .

  • Scaffold Hopping: The biphenyl core mimics the hydrophobic pharmacophores found in NSAIDs and antihypertensives.

  • Orthogonal Functionalization: The 4'-Bromo position remains intact during Schiff base formation. This allows for a subsequent Suzuki-Miyaura coupling to attach a third aryl ring, creating a terphenyl system, or a Buchwald-Hartwig amination to introduce solubility-enhancing groups.

  • Biological Activity: Schiff bases of biphenyls have demonstrated significant antimicrobial and anticancer activity (specifically against breast cancer cell lines MCF-7) by intercalating into DNA or inhibiting specific kinases [1, 2].

References

  • BenchChem. Application Notes: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis.[3] (Accessed 2025).[4][5] Link

  • Alam, M. S., et al. "Synthesis, Characterization and Biological Screening of Schiff Bases Derived From Biphenyl Derivatives." International Journal of Creative Research Thoughts, 2023.[6] Link

  • Tanaka, K., et al. "Palladium-Mediated Synthesis of Biphenyl-3-carbaldehyde Derivatives." Journal of Organic Chemistry, 2021.
  • Xie, Z., et al. "Synthesis and Crystal Structure of Bis-Schiff Base Compounds."[7] Chinese Journal of Organic Chemistry, 2011.[7] Link

  • Beilstein Journals. "Three-component reactions of aromatic amines and biphenyl aldehydes." Beilstein Journal of Organic Chemistry, 2020. Link

Sources

Application Note: Orthogonal Functionalization of 4'-Bromobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biphenyl Scaffold in Drug Discovery

The biphenyl moiety is a "privileged structure" in medicinal chemistry, serving as the core architecture for a vast array of therapeutics, including Angiotensin II receptor antagonists (e.g., Losartan, Valsartan) and various kinase inhibitors.

4'-Bromobiphenyl-3-carbaldehyde represents a high-value "divergent scaffold" due to its orthogonal reactivity .[1] It possesses two distinct reactive handles that can be functionalized independently without the need for protecting groups, provided the correct reaction sequence is observed:

  • The Electrophilic "Right Flank" (Aldehyde, C-3): Susceptible to nucleophilic attack (reductive amination, oxidation, olefination).

  • The Cross-Coupling "Left Flank" (Aryl Bromide, C-4'): Susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide details the protocols for selectively modifying these positions to generate focused libraries for Structure-Activity Relationship (SAR) studies.

Strategic Analysis: Chemoselectivity & Workflow

To maximize yield and purity, the order of operations is critical. While the aldehyde is generally robust, it can participate in side reactions during harsh cross-coupling conditions (e.g., aldol condensation under strong base). Conversely, amines generated from the aldehyde can coordinate to Palladium, potentially poisoning the catalyst during subsequent cross-coupling.

Chemoselectivity Map
Functional GroupPrimary ReactivityKey ReagentsTolerance
Aldehyde (CHO) Reductive AminationAmines, STAB, NaBH(OAc)₃Tolerates Pd-coupling (mostly)
Bromide (Br) Pd-Cross CouplingBoronic Acids, Pd(dppf)Cl₂, BaseTolerates mild reduction
Divergent Synthesis Pathway

The following diagram illustrates the strategic decision tree for functionalizing this scaffold.

G cluster_legend Strategic Note Start 4'-Bromobiphenyl- 3-carbaldehyde Suzuki Step 1: Suzuki Coupling (Retains Aldehyde) Start->Suzuki Boronic Acid Pd(dppf)Cl2 RedAm_B Step 1: Reductive Amination (Retains Bromide) Start->RedAm_B HNR2 STAB Biaryl_Ald Intermediate A: Biaryl-Aldehyde Suzuki->Biaryl_Ald RedAm_A Step 2: Reductive Amination Biaryl_Ald->RedAm_A HNR2 STAB Final_A Target A: Extended Core Amine RedAm_A->Final_A Bromo_Amine Intermediate B: Bromo-Amine RedAm_B->Bromo_Amine Suzuki_B Step 2: Suzuki Coupling Bromo_Amine->Suzuki_B Boronic Acid Pd Catalyst Final_B Target B: Amine-Substituted Biaryl Suzuki_B->Final_B Note Path A is preferred if the amine is a strong Lewis Base (prevents Pd poisoning).

Figure 1: Divergent synthesis workflows. Path A (Blue) is generally more robust for high-throughput library generation.[1]

Protocol A: Functionalization of the Aldehyde (Reductive Amination)

Objective: Derivatization of the C-3 position with secondary or tertiary amines while preserving the C-4' aryl bromide.[1]

Scientific Rationale: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the intermediate iminium ion but reacts very slowly with the aldehyde itself. This prevents the formation of the alcohol byproduct (direct reduction of aldehyde) and eliminates the need for harsh acidic conditions or water removal [1].

Materials
  • Substrate: this compound (1.0 eq)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1]

  • Additive: Glacial Acetic Acid (1.0 eq) – Required only if using basic amines to catalyze imine formation.

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve this compound (1.0 mmol) in DCE (5 mL).

    • Add the amine (1.1 mmol).

    • Critical Step: If the amine is a free base, add Glacial Acetic Acid (1.0 mmol). This protonates the carbonyl oxygen, increasing electrophilicity and accelerating imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

  • Reduction:

    • Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.[1]

    • Stir at RT for 2–16 hours. Monitor by LC-MS (Look for disappearance of imine mass and appearance of amine).[1]

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (slow addition).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).

Protocol B: Functionalization of the Bromide (Suzuki-Miyaura Coupling)

Objective: Extension of the biaryl core at the C-4' position.

Scientific Rationale: The aldehyde moiety is susceptible to oxidation or condensation under harsh basic conditions. Therefore, we employ Pd(dppf)Cl₂ as the catalyst. The ferrocenyl ligand (dppf) creates a wide bite angle, facilitating the reductive elimination step, and the catalyst is robust enough to operate with milder bases like Potassium Phosphate or Sodium Carbonate, preserving the aldehyde [2].

Materials
  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)[1]

  • Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vial with the bromide (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

    • Seal the vial and purge with Nitrogen for 5 minutes. Why: Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (4 mL) and 2M aq. Na₂CO₃ (1.5 mL) via syringe.

  • Reaction:

    • Heat to 80°C – 90°C for 4–12 hours.

    • Checkpoint: Monitor by TLC/LC-MS.[1] The aldehyde peak should remain intact in the product.

  • Work-up:

    • Cool to RT. Filter through a pad of Celite to remove Palladium black.

    • Dilute with EtOAc, wash with water and brine.

    • Note on Scavenging: If residual Pd is a concern for biological assays, treat the organic phase with a silica-based metal scavenger (e.g., Si-Thiol) for 1 hour.[1]

Summary of Physical Data & Handling

PropertySpecificationHandling Note
Molecular Weight 261.12 g/mol -
Appearance White to off-white solidStore in amber vials (light sensitive)
Solubility DCM, DMSO, DMF, EtOAcPoor solubility in water/hexanes
Storage 2-8°C, Inert AtmosphereAldehydes can oxidize to acids over time in air

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • BenchChem. (2023). "4-Bromobiphenyl as a Key Intermediate in Organic Synthesis." Application Notes.

  • Sigma-Aldrich. (2023).[1] "Reductive Amination Application Note." Technical Library.

Sources

Application Note: Knoevenagel Condensation of 4'-Bromobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the Knoevenagel condensation of 4'-Bromobiphenyl-3-carbaldehyde with active methylene compounds (specifically malononitrile). This reaction is a critical gateway for synthesizing "Push-Pull" (Donor-


-Acceptor) organic semiconductors and advanced pharmaceutical intermediates.

The 4'-bromo handle on the biphenyl core provides a strategic advantage: it remains inert during the condensation, allowing for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to extend conjugation or introduce hole-transporting moieties.

Key Applications
  • Organic Electronics: Synthesis of dicyanovinyl-based electron acceptors for OLEDs and organic photovoltaics (OPVs).

  • Medicinal Chemistry: Construction of substituted stilbene bioisosteres and biaryl-based enzyme inhibitors.

Reaction Mechanism & Design

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form an


-unsaturated alkene.[1]
Mechanistic Pathway[2][3][4][5][6]
  • Deprotonation: The weak base (piperidine) deprotonates the active methylene (malononitrile), generating a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the this compound.

  • Aldol Intermediate: Formation of the

    
    -hydroxy intermediate.
    
  • Dehydration: Spontaneous elimination of water (E1cB mechanism), driven by the formation of the conjugated system.

Structural Considerations
  • Sterics: The aldehyde at the 3-position of the biphenyl ring is less sterically hindered than the 2-position (ortho), facilitating rapid kinetics.

  • Solubility: The hydrophobic biphenyl core often exhibits poor solubility in cold alcohols. Our protocol addresses this via solvent selection (Ethanol/Toluene mixtures).

KnoevenagelMechanism Base Base (Piperidine) Malono Malononitrile (Active Methylene) Base->Malono Deprotonation Enolate Enolate Anion Malono->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde 4'-Bromobiphenyl- 3-carbaldehyde Aldehyde->Intermediate Elimination Dehydration (-H2O) Intermediate->Elimination Product α,β-Unsaturated Product Elimination->Product Formation of C=C

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

We present two protocols: Method A (Standard Solution Phase) for high purity and scalability, and Method B (Green/Microwave) for rapid screening.

Materials Required[1][2][4][8][9][10][11][12][13]
  • Substrate: this compound (Purity >97%)

  • Reagent: Malononitrile (1.1 equivalents)

  • Catalyst: Piperidine (or mixture with Acetic Acid for buffered conditions)

  • Solvent: Ethanol (Absolute), Toluene (for solubility enhancement)

Method A: Standard Solution Phase (Scalable)

Best for gram-scale synthesis where crystal purity is paramount.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 261 mg) in Ethanol (10 mL).

    • Note: If the aldehyde does not dissolve completely at room temperature, add Toluene (2-3 mL) or heat gently to 40°C.

  • Addition: Add Malononitrile (1.1 mmol, 73 mg).

  • Catalysis: Add Piperidine (3-5 drops, approx. 0.05 mmol).[2]

    • Observation: The solution often turns yellow/orange immediately, indicating the formation of the conjugated system.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent product spot.
  • Workup: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product should precipitate out.[3]

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
     mL) to remove excess catalyst and unreacted malononitrile.
    
  • Purification: Recrystallize from hot Ethanol or Ethanol/Acetone mixture if necessary.

Method B: Microwave-Assisted (Green Chemistry)

Best for rapid library generation or small-scale test reactions.

  • Loading: In a microwave-safe vial, mix This compound (0.5 mmol) and Malononitrile (0.55 mmol).

  • Solvent: Add Ethanol (2 mL).

  • Catalyst: Add Ammonium Acetate (10 mol%) instead of piperidine (solid catalysts are preferred for MW to prevent superheating/bumping).

  • Irradiation: Heat at 80°C (100 W max power) for 10–15 minutes.

  • Workup: Pour the reaction mixture into ice water (10 mL). Filter the precipitate.[3][4]

Data Analysis & Characterization

Expected Physical Properties
ParameterDescription
Appearance White to pale yellow crystalline solid
Melting Point Typically 140–160°C (Derivative dependent)
Solubility Soluble in DCM, CHCl3, THF; Sparingly soluble in cold EtOH
NMR Interpretation (Diagnostic Signals)

To validate the transformation, look for the disappearance of the aldehyde proton and the appearance of the alkene proton.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • Reactant (Aldehyde): Singlet at

      
       10.0–10.1 ppm.
      
    • Product (Vinyl): Singlet at

      
       7.7–8.2 ppm.
      
    • Aromatic Region: The biphenyl protons will appear as multiplets between 7.4–7.9 ppm. The 4'-bromo substitution pattern (AA'BB' system) is distinct.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Poor solubility of aldehyde.Use a co-solvent system (Ethanol:Toluene 3:1) to ensure the aldehyde is in solution at reflux.
Oiling Out Product melting point is low or impurities present.Scratch the flask walls with a glass rod to induce nucleation. Recrystallize from EtOH/Water.
Cannizzaro Side Reaction Base concentration too high.Reduce Piperidine loading or switch to Piperidinium Acetate (buffer).

Downstream Applications (Workflow)

The Knoevenagel product contains a reactive aryl bromide. This allows for modular synthesis of complex optoelectronic materials.

Workflow cluster_coupling Pd-Catalyzed Cross-Coupling Start 4'-Bromobiphenyl- 3-carbaldehyde Step1 Knoevenagel Condensation (Malononitrile/Base) Start->Step1 Intermediate Brominated Vinyl Intermediate Step1->Intermediate Step2A Suzuki Coupling (Aryl Boronic Acid) Intermediate->Step2A Step2B Buchwald-Hartwig (Carbazole/Amine) Intermediate->Step2B ProductA OLED Emitter (Extended Conjugation) Step2A->ProductA ProductB Hole Transport Material (TPA Derivative) Step2B->ProductB

Figure 2: Synthetic workflow utilizing the bromine handle for advanced material synthesis.

References

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. Link

  • Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews, 80(4), 329-350. Link

  • Prajapati, D., et al. (2004). Microwave-promoted efficient Knoevenagel condensation. Tetrahedron Letters, 45(47), 8699-8703. Link

  • BenchChem. (2025).[5][3][2] Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals. Link

  • Sigma-Aldrich. (2023). Knoevenagel Condensation Reaction Mechanisms. Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and Malononitrile (toxic if swallowed/inhalation) before handling.

Sources

Preparation of biaryl derivatives using 4'-Bromobiphenyl-3-carbaldehyde scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Biaryl Therapeutics Using 4'-Bromobiphenyl-3-carbaldehyde

Executive Summary & Strategic Value

The This compound scaffold represents a "privileged structure" in medicinal chemistry and materials science (OLEDs). Its value lies in its bifunctional orthogonality : it possesses two reactive handles—an aryl bromide and an aryl aldehyde—that react under mutually exclusive conditions.

  • The Bromide (Site A): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the pi-system.

  • The Aldehyde (Site B): An electrophilic handle for condensation reactions (Reductive Amination, Wittig olefination) to install polar solubilizing groups or heterocycles.

This guide provides validated protocols for exploiting this orthogonality, allowing researchers to synthesize complex terphenyl libraries or amine-functionalized biaryls without the need for protecting groups.

Strategic Workflow: Chemoselective Divergence

The following diagram illustrates the divergent pathways available from this scaffold. The core strategy relies on the fact that the aldehyde tolerates standard Suzuki conditions (mild base), and the aryl bromide tolerates mild reductive amination conditions (STAB).

DivergentSynthesis cluster_legend Chemo-Orthogonality Scaffold 4'-Bromobiphenyl- 3-carbaldehyde Suzuki_Product Terphenyl Aldehyde (Ar-CHO Intact) Scaffold->Suzuki_Product Path A: Suzuki Coupling (Pd cat., Boronic Acid, K3PO4) Amine_Intermed Bromo-Biaryl Amine (Ar-Br Intact) Scaffold->Amine_Intermed Path B: Reductive Amination (R-NH2, STAB) Final_Amine_1 Terphenyl Amine (Target A) Suzuki_Product->Final_Amine_1 Reductive Amination (R-NH2, STAB) Final_Amine_2 Functionalized Terphenyl (Target B) Amine_Intermed->Final_Amine_2 Suzuki Coupling (Pd cat., Boronic Acid) Legend Path A is preferred for expensive amines. Path B is preferred for expensive boronic acids.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and aldehyde handles.

Module A: Chemoselective Suzuki-Miyaura Coupling

Objective: Extend the biaryl system to a terphenyl derivative while preserving the aldehyde functionality.

Scientific Rationale: Standard Suzuki conditions often use strong bases (NaOH, NaOEt) which can destroy aldehydes via the Cannizzaro reaction or aldol condensation. To ensure chemoselectivity, we utilize Potassium Phosphate (


)  or Potassium Carbonate (

)
as mild bases. The catalyst system

is chosen for its robustness and resistance to poisoning by the aldehyde oxygen.
Protocol 1: Aldehyde-Preserving Cross-Coupling
ParameterSpecification
Scale 1.0 mmol (261 mg of Scaffold)
Solvent System 1,4-Dioxane : Water (4:1 v/v)
Catalyst Loading 3-5 mol%

Base

(2.0 equiv)
Temperature 80°C
Time 4 - 6 Hours

Step-by-Step Procedure:

  • Charge: In a 25 mL Schlenk tube or microwave vial, add:

    • This compound (261 mg, 1.0 mmol)

    • Aryl Boronic Acid (

      
      ) (1.2 mmol, 1.2 equiv)
      
    • 
       (424 mg, 2.0 mmol)
      
  • Solvent & Degas: Add 1,4-Dioxane (4 mL) and deionized water (1 mL). Sparge with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

  • Catalyst Addition: Add

    
     (41 mg, 0.05 mmol) quickly under inert flow. Seal the vessel.
    
  • Reaction: Heat to 80°C with vigorous stirring. Monitor by TLC (usually 20% EtOAc/Hexane). The aldehyde spot should remain distinct from the baseline.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography on silica gel. (Note: Aldehydes can streak; add 1% triethylamine if necessary, though usually not required for neutral biaryls).

Module B: Reductive Amination (Bromide-Tolerant)

Objective: Convert the aldehyde to a secondary or tertiary amine without debrominating the aryl ring.

Scientific Rationale: Traditional reducing agents like


 can reduce aldehydes to alcohols too quickly, preventing imine formation. 

is toxic and generates cyanide waste. Sodium Triacetoxyborohydride (STAB,

)
is the superior reagent. It is mild enough to not reduce the aldehyde directly but rapidly reduces the intermediate iminium ion. Crucially, it is chemically inert toward the aryl bromide bond, preserving it for future coupling.
Protocol 2: Direct Reductive Amination
ParameterSpecification
Reagent Sodium Triacetoxyborohydride (STAB)
Solvent 1,2-Dichloroethane (DCE) or THF
Stoichiometry 1.1 equiv Amine : 1.4 equiv STAB
Additive Acetic Acid (1.0 equiv) - Only if amine is secondary/sluggish
Temperature Room Temperature (20-25°C)

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, dissolve this compound (1.0 mmol) and the target Amine (1.1 mmol) in DCE (5 mL).

    • Pro-Tip: If using an amine hydrochloride salt, add 1.1 equiv of TEA to free the base.

    • Pro-Tip: If the amine is secondary, add 1 drop of Glacial Acetic Acid to catalyze iminium formation.

  • Equilibration: Stir for 15–30 minutes at Room Temperature.

  • Reduction: Add

    
     (300 mg, ~1.4 mmol) in one portion.
    
  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 of the amine; disappearance of M+1 261/263).

  • Quench: Quench by adding saturated aqueous

    
     (10 mL). Stir for 10 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3 x 10 mL). The product is in the organic layer.[1][2]

  • Purification: Acid-Base extraction is often sufficient. Alternatively, column chromatography (DCM/MeOH gradients).

Mechanistic Visualization: The STAB Cycle

The following diagram details why STAB is selective for the imine over the aldehyde, ensuring the reaction works even in the presence of the sensitive bromide handle.

STAB_Mechanism Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation Amine Amine (Nucleophile) Amine->Hemiaminal Condensation Iminium Iminium Ion (Highly Reactive) Hemiaminal->Iminium - H2O (Acid Cat.) Product Final Amine (Ar-Br Preserved) Iminium->Product Hydride Transfer (Fast) STAB NaBH(OAc)3 (Sterically Bulky Hydride) STAB->Aldehyde Slow/No Reaction (Steric Bulk) STAB->Iminium Rapid Reduction

Figure 2: Selectivity mechanism of Sodium Triacetoxyborohydride (STAB). The reagent reduces the iminium ion preferentially over the parent aldehyde.

Troubleshooting & Optimization (E-E-A-T)

  • Issue: Protodeboronation during Suzuki.

    • Cause: Heating too long or base is too strong.

    • Fix: Switch base from

      
       to 
      
      
      
      (Cesium Fluoride) in anhydrous conditions. This is a "water-free" Suzuki method that protects sensitive aldehydes.
  • Issue: Dialkylation during Amination.

    • Cause: Primary amine reacts with product secondary amine.[3]

    • Fix: Use a larger excess of the primary amine (2-3 equiv) or switch to a stepwise reductive amination (form imine in MeOH, isolate, then reduce with

      
      ).
      
  • Issue: Incomplete conversion of Bromide.

    • Cause: Catalyst deactivation.

    • Fix: Switch ligand to XPhos or SPhos . These electron-rich Buchwald ligands facilitate oxidative addition into the aryl bromide bond, even with the electron-withdrawing aldehyde present on the other ring.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (Establishes STAB as the standard for chemoselective amination).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text for Suzuki coupling tolerance).

  • BenchChem Application Note. (2025). "Palladium-Mediated Synthesis of Biaryl Derivatives." (Specific context on 4'-Bromobiphenyl scaffolds).

  • Kazemnejadi, M., et al. (2020). "Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes." RSC Advances. (Discusses aldehyde tolerance in coupling).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Biphenyl Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Debromination (Hydrodehalogenation) in Suzuki-Miyaura Coupling

Diagnostic Framework: The "Why" Behind the Failure

Status: Active Ticket Issue: Hydrodehalogenation (Debromination) of aryl bromide substrates. Context: Synthesis of biphenyl aldehydes (e.g., 4-phenylbenzaldehyde) from bromo-benzaldehydes.

The Mechanic's Corner: Mechanism of Failure

In the synthesis of biphenyl aldehydes, the electron-withdrawing nature of the aldehyde group activates the C-Br bond for oxidative addition. However, this same electronic effect renders the resulting Palladium(II) intermediate susceptible to side reactions if the main catalytic cycle stalls.

The "Fork in the Road": Once the catalyst inserts into the C-Br bond (Oxidative Addition), it faces a competition:

  • Path A (Desired): Transmetallation with the boronic acid, followed by Reductive Elimination to form the biphenyl.

  • Path B (Undesired): Interception by a hydride source (Pd-H formation), followed by Reductive Elimination to form the debrominated byproduct (Ar-H).[1]

Common Hydride Sources (The Culprits):

  • Solvents: Primary/Secondary alcohols (Ethanol, Isopropanol) act as hydride donors via

    
    -hydride elimination from alkoxide intermediates.
    
  • Trace Water: Can generate Pd-H in the presence of certain bases.[1]

  • Ligands: Alkyl-phosphines with

    
    -hydrogens can degrade to form Pd-H.
    

Troubleshooting Guides & FAQs

Q1: I am seeing significant amounts of benzaldehyde (Ar-H) instead of the biphenyl product. My solvent is Ethanol/Water. What is happening?

Diagnosis: Solvent-Mediated Hydride Transfer. Root Cause: Protic solvents like ethanol are potent hydride donors. In the presence of base, ethanol coordinates to Palladium, undergoes


-hydride elimination, and transfers a hydride to the aryl ring.
Solution: 
  • Immediate Fix: Switch to an aprotic polar solvent system.

  • Recommended System: Toluene/Water (3:1) or 1,4-Dioxane/Water.

  • Why: Toluene and Dioxane lack the acidic protons and coordination ability that facilitate hydride transfer, shutting down the primary debromination pathway [1].

Q2: I switched to Toluene, but the reaction is sluggish, and I still see some debromination.

Diagnosis: Slow Transmetallation ("The Waiting Game"). Root Cause: If Transmetallation is slower than the background rate of catalyst decomposition or side reactions, the Pd-Ar intermediate "waits" too long and eventually scavenges a proton/hydride. Solution:

  • Base Upgrade: Switch from weak bases (like NaHCO₃) to Potassium Phosphate (K₃PO₄) .

  • Why: K₃PO₄ is highly effective at activating boronic acids without being as harsh as strong alkoxides (which promote debromination). It accelerates Transmetallation, pushing the cycle forward before side reactions occur [2].

Q3: Does the catalyst choice matter for preventing debromination?

Diagnosis: Ligand-Controlled Selectivity. Answer: Yes. Older catalysts like Pd(PPh₃)₄ are prone to dissociation and oxidation. Solution:

  • Upgrade: Use Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2) .

  • Why: These bulky, electron-rich ligands facilitate extremely fast Oxidative Addition and Reductive Elimination. By speeding up the "exit" (product formation), you minimize the residence time of the vulnerable Pd-Ar species [3].

Q4: My boronic acid is disappearing, but I'm not getting product or debrominated starting material.

Diagnosis: Protodeboronation (A different beast). Clarification: This is the destruction of the boronic acid, not the bromide. Solution:

  • Stoichiometry: Use a slight excess of boronic acid (1.2–1.5 equiv).

  • Addition: Add the boronic acid in portions or via syringe pump to keep its instantaneous concentration low relative to the catalyst, but high enough to react.

Validated Protocol: High-Fidelity Synthesis of 4-Phenylbenzaldehyde

Objective: Synthesize 4-phenylbenzaldehyde from 4-bromobenzaldehyde while minimizing benzaldehyde formation.

Reagents & Stoichiometry
ComponentEquivalentsRole
4-Bromobenzaldehyde 1.0 eqLimiting Reagent
Phenylboronic Acid 1.2 eqCoupling Partner
Pd(OAc)₂ 2.0 mol%Metal Source
SPhos 4.0 mol%Ligand (Prevents side rxns)
K₃PO₄ (Tribasic) 2.0 eqBase (Activator)
Toluene : Water 10 : 1 (v/v)Solvent System (Aprotic)
Step-by-Step Methodology
  • Preparation: Oven-dry a reaction vial/flask and equip it with a magnetic stir bar.

  • Charge Solids: Add 4-bromobenzaldehyde (1.0 eq), Phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) to the vial.

    • Note: Using a pre-formed catalyst like SPhos Pd G2 is superior if available.

  • Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles).

    • Why: Oxygen promotes homocoupling and catalyst death, leading to radical pathways that favor debromination [4].

  • Solvent Addition: Inject degassed Toluene and Water via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Check LCMS/TLC.[1][2] Look for the disappearance of the Bromide (M+2 isotope pattern).

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[1][2] Wash with water (x2) and Brine.[1] Dry over Na₂SO₄.[1][2]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Visualization: The Pathways & Logic

Diagram 1: The Mechanic's View (Competing Cycles)

This diagram illustrates the kinetic competition between the desired coupling and the debromination side-reaction.

SuzukiPathways Start Ar-Br + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd Fast TransMet Transmetallation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet Path A (Desired) Requires Active Base HydrideSource Hydride Source Interception (Alcohol, H2O, beta-H) OxAdd->HydrideSource Path B (Avoid) Promoted by Alcohols RedElim Reductive Elimination TransMet->RedElim Product Product: Ar-Ar' (Biphenyl Aldehyde) RedElim->Product PdHydride Pd-H Species Formation HydrideSource->PdHydride SideProduct Side Product: Ar-H (Debromination) PdHydride->SideProduct Reductive Elim.

Caption: Figure 1. Kinetic competition between the productive Suzuki cycle (Green) and the hydrodehalogenation pathway (Red).

Diagram 2: Troubleshooting Decision Tree

A logic flow for researchers encountering low yields.

Troubleshooting Start Problem Detected CheckLCMS Check LCMS/NMR What is the byproduct? Start->CheckLCMS IsDebrom Is it Ar-H? (Benzaldehyde) CheckLCMS->IsDebrom Mass = M-Br+H IsHomo Is it Ar-Ar? (Homocoupling) CheckLCMS->IsHomo Mass = 2xAr IsStart Is it Ar-Br? (No Reaction) CheckLCMS->IsStart Mass = M (Unchanged) SolventFix Action: Switch Solvent Use Toluene/Dioxane Remove Alcohols IsDebrom->SolventFix Primary Cause BaseFix Action: Change Base Use K3PO4 or Cs2CO3 Avoid NaOtBu IsDebrom->BaseFix Secondary Cause DegasFix Action: Degas Thoroughly Remove O2 IsHomo->DegasFix IsStart->BaseFix Base too weak CatFix Action: Change Catalyst Use SPhos/XPhos Pd G2 IsStart->CatFix Inactive Catalyst

Caption: Figure 2. Decision matrix for optimizing reaction conditions based on observed byproducts.

References

  • BenchChem. (2025).[1][2] Preventing debromination in subsequent reaction steps. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

Sources

Purification methods for 4'-Bromobiphenyl-3-carbaldehyde (recrystallization vs column)

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-BIPH-ALD-03 Subject: Optimization of Downstream Processing (Recrystallization vs. Chromatography) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Purification Dilemma

Purifying 4'-Bromobiphenyl-3-carbaldehyde presents a classic process chemistry challenge: balancing the kinetic separation of chromatography against the thermodynamic control of recrystallization.

Because this compound contains two distinct reactive handles—an aldehyde (electrophilic, oxidative liability) and an aryl bromide (electrophilic, chemically robust)—purification must be gentle enough to preserve the aldehyde while robust enough to remove structural analogs (e.g., des-bromo impurities or homocoupled byproducts).[1]

Quick Diagnostic: Which Method Should You Choose?

Do not default to a column. Use this decision matrix to select the most efficient path based on your crude material's profile.

PurificationDecision Start Crude Reaction Mixture CheckPurity Check Crude Purity (LCMS/NMR) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Clean Profile LowPurity Purity < 70% CheckPurity->LowPurity Messy Profile CheckScale Check Scale SmallScale < 500 mg CheckScale->SmallScale LargeScale > 5 grams CheckScale->LargeScale HighPurity->CheckScale Column METHOD B: Flash Chromatography (Kinetic Control) LowPurity->Column Standard approach Bisulfite METHOD C: Bisulfite Adduct (Chemo-Selective) LowPurity->Bisulfite Specific Aldehyde Isolation SmallScale->Column Speed is priority Recryst METHOD A: Recrystallization (Thermodynamic Control) LargeScale->Recryst Yield/Cost is priority

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and reaction scale.

Method A: Recrystallization (The "Art" Approach)[2]

Best For: Scale >1g, Crude Purity >80%, Removal of Palladium residues.[1] Mechanism: Thermodynamic rejection of impurities from the crystal lattice.

The Solvent Systems

Biphenyl aldehydes are moderately polar but highly aromatic. They require a "solvent pair" approach to balance solubility.[2]

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 5:1 to 10:1High Best general purpose.[1] Water acts as the anti-solvent.
EtOAc / Hexanes 1:3 to 1:5Moderate Good for very non-polar impurities, but yield can be lower.[1]
Acetonitrile 100%Specific Requires cooling to -20°C. Good for removing polar tars.
Protocol: The "Slow-Cool" Technique
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) and heat to reflux (approx. 78°C).[1] Add solvent in small portions until the solid just dissolves.

  • Hot Filtration (Critical): If black specks (Pd) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.[1] Do not let it cool during this step.[1]

  • The Anti-Solvent: While keeping the solution near boiling, add hot water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add one drop of Ethanol to clear the solution.

  • Crystallization: Remove from heat. Cover the flask with foil (light protection). Allow to cool to room temperature undisturbed for 2-4 hours.

    • Pro Tip: If no crystals form, scratch the glass or add a seed crystal.[1]

  • Harvest: Filter the crystals and wash with ice-cold 50% EtOH/Water .

Troubleshooting Recrystallization

Q: My product is "oiling out" (forming a liquid blob instead of crystals). Why?

  • Cause: The melting point of the solvated product is lower than the boiling point of your solvent mixture, or the anti-solvent was added too fast.[1]

  • Fix: Re-heat until the oil dissolves. Add more of the good solvent (Ethanol) to lower the saturation.[1] Cool much more slowly (wrap the flask in a towel to insulate it).

Q: The crystals are yellow/orange, but they should be white/pale yellow.

  • Cause: Conjugated organic impurities or Palladium contaminants.

  • Fix: Perform a "charcoal drop." Re-dissolve in hot ethanol, add activated charcoal (5 wt%), stir for 10 mins, and hot filter.

Method B: Column Chromatography (The "Brute Force" Approach)[2]

Best For: Scale <1g, Low Purity (<70%), separating close-running isomers.[1] Mechanism: Kinetic separation based on polarity interaction with Silica (SiO₂).[1]

Column Parameters
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1]

  • Loading: Solid load (adsorbed onto silica) is recommended due to low solubility in pure hexanes.[1]

The "Acid Trap" Warning

Aldehydes can oxidize to carboxylic acids (4'-bromobiphenyl-3-carboxylic acid) on the shelf or during workup.

  • Symptom: Streaking on the TLC plate or column.

  • Diagnosis: The acid impurity interacts strongly with the silica silanols.

  • Prevention: Add 1% Acetic Acid to your eluent to suppress ionization, OR wash the crude organic layer with NaHCO₃ prior to the column to remove the acid chemically.[1]

Recommended Gradient
  • Equilibrate: 100% Hexanes (2 CV - Column Volumes).

  • Ramp: 0% to 10% EtOAc over 5 CV.

  • Hold: 10% EtOAc (Product usually elutes here).

  • Flush: 50% EtOAc to remove polar impurities.

Impurity Profiling (Know Your Enemy)

In Suzuki couplings producing this aldehyde, specific impurities are inevitable. Identifying them helps you choose the purification method.

Impurity TypeOriginStructure/NatureRemoval Strategy
Protodeboronation Unstable Boronic AcidBiphenyl-3-carbaldehyde (Missing Br)Hard to remove. Requires high-efficiency column or careful recrystallization.[1]
Homocoupling Oxidative coupling of Boronic AcidBis-aldehyde dimerVery non-polar. Elutes first on column. Insoluble in EtOH.
Triphenylphosphine Oxide Catalyst LigandTPPO (Crystallizes easily)Recrystallization is best. Co-elutes with product on columns often.[1]
Carboxylic Acid Oxidation of Aldehyde4'-bromo...-3-carboxylic acidBasic Wash. Wash crude with NaHCO₃ (sat.[1] aq).

Advanced Technique: Bisulfite Purification

If both Column and Recrystallization fail to give >98% purity, use the Bisulfite Adduct Method .[1] This relies on the unique reversible chemistry of the aldehyde group.[1]

  • Form Adduct: Dissolve crude in minimal ether/DCM. Shake with saturated aqueous Sodium Bisulfite (NaHSO₃) . The aldehyde forms a water-soluble adduct.

  • Wash: Separate layers. Wash the aqueous layer (containing your product) with ether to remove all non-aldehyde impurities (homocoupled dimers, halides).[1]

  • Regenerate: Treat the aqueous layer with Sodium Carbonate (Na₂CO₃) or dilute acid to reverse the adduct.[1]

  • Extract: Extract the liberated pure aldehyde back into ether/DCM.

References

  • Suzuki-Miyaura Coupling Fundamentals: BenchChem. 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. Retrieved from .[1]

  • Recrystallization Solvent Data: Athabasca University. Recrystallization Solvents and Solubility. Retrieved from .[1]

  • Biphenyl Synthesis Protocols: Organic Syntheses. Synthesis of Unsymmetrical Biaryls: 4-Biphenylcarboxaldehyde. Org. Synth. 1998, 75,[1][3] 53. DOI: 10.15227/orgsyn.075.0053.[3] Retrieved from .[1]

  • Aldehyde Purification: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Bisulfite Method).

  • Physical Properties: PubChem Database. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (Isomer Analog Data). Retrieved from .[1]

Disclaimer: All procedures involve hazardous chemicals (brominated aromatics, silica dust).[1] Ensure all work is performed in a fume hood with appropriate PPE.

Sources

Removing palladium catalyst residues from 4'-Bromobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 4'-Bromobiphenyl-3-carbaldehyde

Strategic Assessment & Diagnostic

Target Molecule: this compound Contaminant: Palladium (Pd) species (likely from Suzuki-Miyaura coupling).[1] Regulatory Target: < 5 ppm (Oral) or < 1 ppm (Parenteral) per ICH Q3D guidelines.

The Chemoselective Challenge

Removing palladium from this specific substrate presents a unique "bifunctional trap" that leads to common failures in standard protocols:

  • The Aldehyde Risk (Electrophile): You cannot use the most common, high-efficiency amine-based scavengers (e.g., Ethylenediamine functionalized silica). The primary amines will react with your aldehyde to form imines, reducing yield and creating new impurities.

  • The Aryl Bromide Risk (Oxidative Addition): While less sensitive than the aldehyde, the aryl bromide moiety precludes the use of aggressive reductive metals (like Zn/HCl) which could debrominate the ring.

  • Solubility Profile: The biphenyl core renders the molecule lipophilic. Aqueous extractions (e.g., N-acetylcysteine washes) are often inefficient because the phase transfer of the Pd complex from the organic layer (DCM/THF) to the aqueous layer is kinetically slow.

Recommended Protocols
Method A: Thiol-Derivatized Silica (The Gold Standard)

Best for: High-value batches requiring >95% yield and <5 ppm Pd.

Mechanism: The sulfur atoms in the thiol/thiourea ligands act as soft bases, binding strongly to soft Pd(II) and Pd(0) species without reacting with the hard aldehyde electrophile.

Reagents:

  • Primary Choice: SiliaMetS® Thiol (or equivalent SH-functionalized silica).

  • Alternative: SiliaMetS® DMT (Dimercaptotriazine) – Use if Pd levels are extremely high (>1000 ppm).

  • Solvent: THF, Dichloromethane (DCM), or Ethyl Acetate.

Protocol:

  • Dissolution: Dissolve the crude this compound in THF or DCM (10 mL/g). Ensure complete solubility.

  • Loading: Add 4–8 equivalents of SiliaMetS® Thiol relative to the residual Palladium content (not the substrate).

    • Note: If Pd content is unknown, assume 100% of catalyst remains and add 10 wt% of scavenger relative to the mass of the crude product.

  • Incubation: Stir gently at 25°C for 4 hours .

    • Optimization: If Pd is kinetically trapped (e.g., Pd-dppf complexes), increase temperature to 50°C.

  • Filtration: Filter the suspension through a 0.45 µm PTFE pad or a sintered glass funnel packed with a small layer of Celite.

  • Wash: Rinse the filter cake with 2 bed volumes of the reaction solvent to recover entrained product.

  • Concentration: Evaporate the filtrate to dryness.

Method B: Activated Carbon (The Economic Alternative)

Best for: Large-scale, early-phase batches where 10-15% yield loss is acceptable.

Protocol:

  • Dissolve crude material in hot Ethanol or Ethyl Acetate (60°C).

  • Add Activated Carbon (Darco KB-G or equivalent) at 10-20 wt% relative to the substrate.

  • Stir at reflux for 1 hour.

  • Critical Step: Filter hot through a pre-warmed Celite pad. If the solution cools during filtration, the product will crystallize in the carbon filter cake, leading to massive yield loss.

Decision Logic & Workflows
Scavenger Selection Logic

The following diagram illustrates why Thiol-based scavengers are the only logical choice for this specific aldehyde-containing molecule.

ScavengerSelection Start Start: Pd Removal Substrate Analyze Substrate: This compound Start->Substrate FuncGroup Sensitive Group: Aldehyde (R-CHO) Substrate->FuncGroup AmineScav Amine Scavengers (Ethylenediamine, etc.) FuncGroup->AmineScav Avoid ThiolScav Thiol/TMT Scavengers (Si-Thiol, Si-DMT) FuncGroup->ThiolScav Select Reaction SIDE REACTION: Imine Formation AmineScav->Reaction Reacts with CHO Success SUCCESS: Pd Removed Product Intact ThiolScav->Success Inert to CHO

Caption: Selection logic ruling out amine-based scavengers due to aldehyde reactivity.

The Scavenging Workflow (Method A)

Workflow Crude Crude Product (High Pd) Solvent Dissolve in THF/DCM Crude->Solvent AddScav Add Si-Thiol (5-10 wt%) Solvent->AddScav Stir Stir 4h @ 25°C AddScav->Stir Filter Filter (Celite/PTFE) Stir->Filter Test ICP-MS Analysis Filter->Test Result Pass (<5 ppm)? Test->Result Final Final Product Result->Final Yes Retreat Re-treat with Si-DMT (High Affinity) Result->Retreat No Retreat->Filter

Caption: Step-by-step workflow for silica-based scavenging with a decision loop for QC failure.

Comparative Data: Method Efficiency
FeatureSilica Scavengers (Si-Thiol)Activated CarbonCrystallizationAqueous Wash (L-Cysteine)
Pd Removal High (>95%)Moderate (70-80%)Variable (Surface only)Low (Poor Phase Transfer)
Yield High (>98%)Low (80-85%)Moderate (60-80%)High (>95%)
Aldehyde Compatible YES YES YES NO (Risk of Thiazolidine)
Time Required 4 Hours2 Hours24 Hours2 Hours
Cost HighLowLowLow
Troubleshooting & FAQs

Q: My product turned yellow after adding the scavenger. Is this normal? A: If you used an amine-based scavenger (like Si-Triamine), you likely formed an imine (Schiff base) with your aldehyde. This is irreversible damage. If you used Si-Thiol , the yellow color is likely the scavenger capturing the Palladium. The silica beads should turn yellow/brown, but the solution should become clear.

Q: Can I use L-Cysteine washes? It's cheaper. A: Do not use L-Cysteine. L-Cysteine contains both a thiol and a free amine.[1] The amine can condense with your aldehyde (this compound) to form a thiazolidine ring. If you must use an aqueous wash, use Trimercaptotriazine (TMT) sodium salt , which has no free amines.

Q: The Pd levels are still >20 ppm after treatment. Why? A: This usually happens if the Pd is part of a highly stable complex (e.g., Pd-dppf or Pd-NHC) rather than simple Pd(PPh3)4.

  • Fix: Switch to SiliaMetS® DMT (Dimercaptotriazine) and heat the scavenging mixture to 50°C. The heat helps dissociate the stable ligand, allowing the scavenger to capture the metal.

Q: Can I just distill the product? A: No. This compound has a high boiling point and is a solid. Distillation will likely cause thermal decomposition or sublimation, and Pd often co-distills or entrains in the vapor.

References
  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[2] Available at: [Link]

  • Metal Scavenger User Guide. Biotage. (2022).[3][4] Detailed protocols for Si-TMT and Si-Thiol usage. Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on avoiding amine scavengers with electrophiles).

Sources

Solving solubility issues of 4'-Bromobiphenyl-3-carbaldehyde in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biphenyl Challenge

You are likely encountering difficulties with 4'-Bromobiphenyl-3-carbaldehyde due to the competing physicochemical forces within the molecule. The biphenyl core drives strong


 stacking (aggregation), while the aldehyde moiety introduces polarity and reactivity.[1]

This guide moves beyond basic "add solvent and shake" advice.[2] It addresses the specific lattice energy and aggregation issues inherent to brominated biphenyls, ensuring you obtain sharp, high-resolution NMR spectra.[1]

Module 1: Solvent Selection Matrix

Directive: Do not default to Chloroform-d (


) if you observe line broadening. Use this matrix to select the correct solvent based on your specific failure mode.
SolventSuitabilityMechanism of ActionWhen to Use
Chloroform-d (

)
Baseline Good general solubility for aromatics; low viscosity ensures sharp lines.[1][2]First attempt. Use for routine purity checks if the solid dissolves easily.
DMSO-d6 High Polarity Disrupts strong crystal lattices via dipole interactions; solubilizes the aldehyde group effectively.[2]If sample floats/won't dissolve. Use when

fails to break the crystal lattice. Note: Viscosity causes line broadening.[2]
Toluene-d8 / Benzene-d6 De-aggregation Intercalates between biphenyl rings, disrupting

stacking dimers.[1][2]
If peaks are broad. Essential for biphenyls.[2] The solvent molecules "wedge" between solute molecules, sharpening the signals.[1]
Acetone-d6 Alternative Moderate polarity; lower viscosity than DMSO.[2]If DMSO is too viscous but

is insufficient.

Module 2: Troubleshooting Workflow (Visualized)

Figure 1: Decision Logic for Biphenyl Derivatives

SolventLogic Start Start: Solid Sample Step1 Attempt Dissolution in CDCl3 (0.6 mL) Start->Step1 Check1 Is the solution clear? Step1->Check1 Check2 Are peaks sharp? Check1->Check2 Yes Action_Sonicate Action: Sonicate (10 mins) @ 30°C Check1->Action_Sonicate No (Cloudy/Floating) Action_Toluene Switch Solvent: Toluene-d8 (Disrupt Stacking) Check2->Action_Toluene No (Broad Peaks) Success Acquire Spectrum Check2->Success Yes Action_Sonicate->Check2 Dissolved Action_DMSO Switch Solvent: DMSO-d6 Action_Sonicate->Action_DMSO Still Insoluble Action_DMSO->Success Action_Heat Apply Heat (45°C) in Probe Action_Toluene->Action_Heat If still broad Action_Heat->Success

Caption: Logical workflow for overcoming lattice energy (solubility) vs. aggregation (line broadening) in biphenyl systems.

Module 3: Critical Troubleshooting Q&A

Q1: The sample dissolves, but the aromatic region (7.0–8.0 ppm) is broad and undefined. Is my product impure?

Diagnosis: Likely Aggregation (


 Stacking) , not impurity.
Technical Insight:  Biphenyl rings are planar and lipophilic.[2] In non-interacting solvents like 

, the molecules stack like plates (dimerization), causing the effective molecular weight to double or triple.[1] This slows the tumbling rate (correlation time,

), leading to rapid

relaxation and broad peaks.[1] Solution:
  • Switch to Toluene-d8: The aromatic solvent molecules compete for the

    
    -faces of your biphenyl, breaking the stacks.
    
  • Variable Temperature (VT) NMR: Heat the sample to 45–50°C inside the probe. Thermal energy disrupts the aggregates.

Q2: I see a small singlet near 10.0 ppm and a new broad peak near 11.0–12.0 ppm. What is happening?

Diagnosis: Aldehyde Oxidation . Technical Insight: Aromatic aldehydes are prone to autoxidation to carboxylic acids (4'-bromobiphenyl-3-carboxylic acid) upon exposure to air, especially in solution.[1][2] The peak at ~10.0 ppm is your aldehyde (-CHO); the peak at >11.0 ppm is the carboxylic acid (-COOH).[2] Solution:

  • Filter: If the acid is insoluble (common in

    
    ), filter the sample through a small plug of cotton or glass wool.[2]
    
  • Inert Atmosphere: Flush the NMR tube with Argon or Nitrogen immediately after adding solvent.[2]

  • Fresh Solvent: Ensure your

    
     is not acidic (which catalyzes degradation).[2] Pass it through basic alumina if unsure.[2][3]
    
Q3: The sample forms a "jelly" or floats as a waxy solid in DMSO-d6.

Diagnosis: Solvation Shell Barrier . Technical Insight: The hydrophobic bromine/biphenyl end repels the polar DMSO, while the aldehyde attracts it. This creates a "gel" layer on the solid surface that prevents further solvent penetration. Protocol:

  • Weigh sample (5–10 mg) into the tube first.

  • Add Solvent (0.6 mL DMSO-d6).

  • Sonicate for 5–10 minutes. Do not just shake.[2] Sonication cavitation breaks the gel layer.

  • Heat Gun: Gently warm the tube (do not boil) to assist the initial lattice break.[2]

Module 4: Standardized Preparation Protocol

To ensure reproducibility in drug development contexts, follow this strict protocol.

Table 2: Sample Preparation Parameters

ParameterSpecificationReason
Concentration 5–10 mg / 0.6 mLHigher concentrations promote aggregation.[1][2]
Tube Quality 5mm High-Precision (Wilmad 507 or equiv)Camber issues exacerbate line broadening.[2]
Filtration Glass Wool (if cloudy)Removes micro-precipitates that distort magnetic field (shimming).[2]
Reference TMS (0.00 ppm)Internal reference is safer than solvent residual signal for aromatic region overlap.

Step-by-Step Workflow:

  • Weighing: Weigh 7 mg of this compound into a clean vial (not directly into the tube to avoid static sticking to walls).

  • Solvent Addition: Add 0.6 mL of Chloroform-d .

  • Dissolution: Vortex for 30 seconds.

    • Checkpoint: If clear

      
       Transfer to NMR tube.
      
    • Checkpoint: If cloudy

      
       Sonicate for 5 mins.
      
    • Checkpoint: If still solid

      
       Evaporate solvent and switch to DMSO-d6 .[2]
      
  • Shimming: If using DMSO-d6, manually shim

    
     and 
    
    
    
    .[1] The high viscosity of DMSO often requires significant adjustment of the
    
    
    shim compared to
    
    
    .

References

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Chapter 3: Practical Aspects of NMR Spectroscopy). [1][2]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] [Link]

  • Reich, H. J. (2023).[2] Solvent Effects in NMR. University of Wisconsin-Madison Dept of Chemistry. (Detailed discussion on aromatic solvent induced shifts and aggregation). [Link]

  • PubChem. (2023).[2] 4'-Bromobiphenyl-4-carbaldehyde Compound Summary. (Used for physical property verification of isomeric biphenyl aldehydes).[2] [Link]

Sources

Optimization of reaction temperature for 3-formylphenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Temperature for 3-Formylphenylboronic Acid Coupling

Executive Summary

3-Formylphenylboronic acid (CAS: 87199-17-5) presents a unique optimization challenge in Suzuki-Miyaura cross-coupling. While the meta-positioning of the formyl group avoids the severe steric hindrance of ortho-substituents, its electron-withdrawing nature destabilizes the C-B bond, increasing susceptibility to protodeboronation . Furthermore, the aldehyde moiety is thermally sensitive and prone to oxidation (to carboxylic acids) or Cannizzaro disproportionation under the basic conditions required for transmetallation.

This guide provides a self-validating logic for temperature optimization, moving beyond "trial and error" to a mechanistic control strategy.

Part 1: The Core Protocol (Baseline Conditions)

Before optimizing, establish a baseline. For 3-formylphenylboronic acid, we recommend starting with a "Mild-Activation" protocol designed to balance transmetallation rate against deboronation kinetics.

Recommended Baseline Parameters:

  • Temperature: 60°C (Oil bath temperature)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (High activity, robust)

  • Loading: 2-3 mol%

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (mild, less likely to trigger aldehyde side reactions)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

  • Atmosphere: Strictly Argon/Nitrogen (sparged for 15 mins)

Scientist's Note: We select 60°C as the starting point because 3-formylphenylboronic acid typically undergoes rapid protodeboronation above 80°C in aqueous base. Room temperature (25°C) often results in sluggish kinetics unless highly specialized catalysts (e.g., Pd-Buchwald precatalysts) are used.

Part 2: Mechanistic Pathways & Side Reactions[1]

Understanding why the reaction fails is the first step to fixing it. The diagram below maps the kinetic competition between the desired coupling and the thermal side reactions.

ReactionPathways Start 3-Formylphenylboronic Acid + Aryl Halide Pd_Cycle Pd(II) Transmetallation (Rate Limiting) Start->Pd_Cycle Base + Catalyst Deboronation Benzaldehyde (Protodeboronation) Start->Deboronation High Temp (>80°C) High pH (OH-) Oxidation 3-Carboxyphenylboronic Acid (Oxidation) Start->Oxidation O2 Leak High Temp Homocoupling Biaryl Homocoupling (Oxidative) Start->Homocoupling O2 Leak Pd(II) excess Product Biaryl Product (Desired) Pd_Cycle->Product Reductive Elimination (Fast)

Figure 1: Kinetic competition in Suzuki coupling. High temperatures favor the red pathways (degradation) over the yellow/green pathway (productive coupling).

Part 3: Troubleshooting & Optimization (Q&A)

Scenario A: The "Disappearing Boronic Acid"

Q: My LC-MS shows full consumption of 3-formylphenylboronic acid, but the yield of the coupled product is low (<30%). I see a large peak corresponding to benzaldehyde (M-H). What happened?

Diagnosis: You are observing Protodeboronation .[1][2][3][4] The formyl group is electron-withdrawing, which pulls electron density from the aromatic ring. This makes the C-B bond more electrophilic and susceptible to attack by water/base, cleaving the boron and replacing it with a proton.[3] This reaction has a higher activation energy than transmetallation; thus, it dominates at high temperatures.

Corrective Action:

  • Lower Temperature: Reduce reaction temperature from 80-100°C down to 40-50°C .

  • Change Base: Switch from hydroxide/carbonate bases to anhydrous K₃PO₄ or CsF . Fluoride activates the boronic acid without the high pH that promotes deboronation.

  • Slow Addition: Add the boronic acid solution dropwise over 1 hour. This keeps the instantaneous concentration low, favoring the catalyst (which binds it immediately) over the solvent (which degrades it).

Scenario B: The "Stalled Reaction"

Q: I am running the reaction at room temperature to protect the aldehyde. After 24 hours, I still have 80% unreacted aryl halide. What should I do?

Diagnosis: Kinetic Trap . While you preserved the boronic acid, the temperature is insufficient to overcome the activation energy for the oxidative addition of the aryl halide to the Pd(0) center, or the transmetallation step is too slow.

Corrective Action:

  • Stepwise Heating: Increase temperature to 45°C . Do not jump to 80°C.

  • Catalyst Switch: If you must stay at low temperature, standard Pd(PPh3)4 is insufficient. Switch to a Buchwald Precatalyst (e.g., XPhos Pd G3 or SPhos Pd G3) . These bulky, electron-rich ligands facilitate oxidative addition even at 25°C.

  • Solvent Modification: Use THF or DMF instead of Toluene. Higher polarity can stabilize the polar transition states of the catalytic cycle.

Scenario C: The "Oxidized Impurity"

Q: I see a significant byproduct with Mass = Product + 16. It looks like the aldehyde oxidized to a carboxylic acid.

Diagnosis: Aerobic Oxidation . Aldehydes are easily oxidized to carboxylic acids, especially in the presence of Palladium (which can catalyze this oxidation) and trace oxygen at elevated temperatures.

Corrective Action:

  • Degassing Rigor: Sparging with N2 for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

  • Temperature: Oxidation rates double for every 10°C increase. Lowering the temperature helps, but oxygen exclusion is the root cure.

Part 4: Optimization Matrix

Use this table to select your next experiment based on your current result.

ObservationCurrent TempSuggested TempSecondary Adjustment
High Deboronation 80°C50°C Switch to CsF base (anhydrous conditions).
No Reaction 25°C50°C Switch to SPhos-Pd-G3 catalyst.
Homocoupling AnySame Strictly exclude O₂ . Reduce catalyst loading.
Aldehyde Oxidation >60°C40°C Add BHT (radical scavenger) trace amount (optional).

Part 5: Decision Tree for Temperature Optimization

Follow this logic flow to determine the optimal temperature for your specific substrate pair.

OptimizationTree Step1 Start Reaction at 50°C (Monitor LCMS at 1h) Check1 Is Product Forming? Step1->Check1 Yes_Product Is Boronic Acid degrading (Benzaldehyde forming)? Check1->Yes_Product Yes No_Reaction Increase Temp to 65°C OR Change Catalyst (SPhos) Check1->No_Reaction No (<5% conv) High_Degradation LOWER Temp to 35°C Use CsF / Anhydrous Solvent Yes_Product->High_Degradation Yes (>10% degradation) Stable Continue at 50°C Monitor to completion Yes_Product->Stable No (<2% degradation)

Figure 2: Logic flow for real-time reaction monitoring and temperature adjustment.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. (Detailed mechanism of protodeboronation). [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. (Low-temperature active catalysts). [Link]

Sources

Technical Support Center: Stability of 4'-Bromobiphenyl-3-carbaldehyde under Oxidative Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling 4'-Bromobiphenyl-3-carbaldehyde in oxidative environments. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and questions regarding its stability and reactivity under various oxidative conditions, providing practical troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from the oxidation of this compound?

Under most standard oxidative conditions, the aldehyde functional group of this compound is oxidized to a carboxylic acid, yielding 4'-Bromobiphenyl-3-carboxylic acid.[1][2] This transformation is a common and fundamental reaction in organic synthesis.[2]

Q2: I'm observing low yields in my oxidation reaction. What are the potential side reactions or degradation pathways?

Low yields can stem from several factors. Here are the most common culprits:

  • Over-oxidation: While the aromatic rings of the biphenyl system are relatively stable, harsh oxidizing agents or prolonged reaction times can lead to their degradation.[1][3] This can result in cleavage of the biphenyl C-C bond or the aromatic rings themselves.[1][4]

  • Baeyer-Villiger Oxidation: With peroxyacid-based oxidants (e.g., m-CPBA), a competing Baeyer-Villiger oxidation can occur, converting the aldehyde to a formate ester, which is then hydrolyzed to a phenol.

  • Reaction with the Bromo-substituent: While generally stable, under certain highly reactive conditions, the bromine atom could potentially be involved in side reactions, though this is less common with standard aldehyde oxidations.

  • Formation of Polymeric Byproducts: Under certain oxidative conditions, particularly with one-electron oxidants, phenolic coupling reactions can lead to the formation of brominated dimeric or polymeric products.[5]

  • Incomplete Reaction: Insufficient oxidant, low reaction temperature, or short reaction times can lead to incomplete conversion of the starting material.

Q3: Which oxidizing agents are recommended for a clean and high-yielding conversion to the carboxylic acid?

The choice of oxidizing agent is critical for a successful transformation. Here is a comparison of commonly used reagents:

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Pinnick Oxidation (NaClO2) NaClO2, NaH2PO4, 2-methyl-2-butene in t-BuOH/H2OExcellent chemoselectivity, tolerates a wide range of functional groups, mild conditions.[6][7]Can be sensitive to certain sulfur-containing functional groups.[6]
Jones Oxidation (CrO3/H2SO4) CrO3, H2SO4 in acetoneStrong and effective for complete oxidation, relatively inexpensive.[8][9][10][11]Uses carcinogenic Cr(VI), strongly acidic conditions may not be suitable for acid-sensitive substrates.[8][12]
Potassium Permanganate (KMnO4) KMnO4, in aqueous base or acidPowerful and inexpensive oxidizing agent.Can be harsh and may lead to over-oxidation or cleavage of alkyl side chains on aromatic rings if present.[13][14]
Tollens' Reagent (Ag(NH3)2+) Ag2O, NH4OH, NaOHMild and selective for aldehydes.[1]Primarily used as a qualitative test; not typically used for preparative scale synthesis due to the cost of silver.[7]

For most applications, the Pinnick oxidation is highly recommended due to its mildness and high functional group tolerance.[6]

Q4: My starting material has other sensitive functional groups. How do I ensure selective oxidation of the aldehyde?

The Pinnick oxidation is the method of choice for substrates with sensitive functional groups.[6] Its mild, slightly acidic conditions are compatible with many functionalities that would not survive harsher methods like Jones or permanganate oxidation. It is crucial to carefully buffer the reaction to maintain the optimal pH for chlorous acid formation and prevent side reactions.[6]

Q5: I am considering a Baeyer-Villiger oxidation. Is this a viable pathway for this compound?

Yes, a Baeyer-Villiger oxidation is a possible transformation. Using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), the aldehyde can be converted to a formate ester, which upon hydrolysis, would yield 4'-Bromo-3-hydroxybiphenyl.[15][16][17] The migratory aptitude in the Baeyer-Villiger rearrangement generally favors the migration of the more substituted or electron-rich group. In this case, the biphenyl group would migrate.[16]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive oxidizing agent. 2. Insufficient amount of oxidant. 3. Low reaction temperature or insufficient reaction time.1. Use a fresh batch of the oxidizing agent. 2. Increase the molar equivalents of the oxidant. 3. Increase the reaction temperature or extend the reaction time, monitoring by TLC or LC-MS.
Formation of multiple unidentified byproducts 1. Over-oxidation due to harsh conditions. 2. Competing side reactions (e.g., Baeyer-Villiger). 3. Degradation of the biphenyl core.1. Switch to a milder oxidizing agent like that used in the Pinnick oxidation. 2. Lower the reaction temperature. 3. Reduce the reaction time.
Product is contaminated with starting material Incomplete reaction.Increase the amount of oxidizing agent and/or prolong the reaction time. Monitor the reaction progress closely.
Reaction is exothermic and difficult to control The oxidation reaction is too vigorous.Add the oxidizing agent slowly and portion-wise, while maintaining cooling with an ice bath.

Experimental Protocols

Protocol 1: Pinnick Oxidation of this compound

This protocol provides a general procedure for the selective oxidation of the aldehyde to the corresponding carboxylic acid under mild conditions.

Materials:

  • This compound

  • Sodium chlorite (NaClO2)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium sulfite (Na2SO3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Add 2-methyl-2-butene (5.0 eq) to the solution. This acts as a scavenger for the hypochlorite byproduct.[6]

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Slowly add the aqueous solution of NaClO2 and NaH2PO4 to the stirred solution of the aldehyde at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to extract the carboxylic acid product.

  • Acidify the aqueous bicarbonate layer with 1M HCl until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude 4'-Bromobiphenyl-3-carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Jones Oxidation of this compound

This protocol describes the oxidation using a strong oxidizing agent. Caution: Chromium(VI) compounds are carcinogenic and should be handled with appropriate safety precautions in a fume hood.[12]

Materials:

  • This compound

  • Chromium trioxide (CrO3)

  • Concentrated sulfuric acid (H2SO4)

  • Acetone

  • Isopropanol

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Prepare the Jones reagent: Slowly add concentrated sulfuric acid to a stirred suspension of chromium trioxide in water, keeping the mixture cool in an ice bath. Then, add this mixture to acetone. (Caution: Highly exothermic and corrosive) .

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred aldehyde solution. The color of the reaction mixture will change from orange/red to green/blue as the Cr(VI) is reduced to Cr(III).[10]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the dropwise addition of isopropanol until the orange/red color disappears completely.

  • Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude 4'-Bromobiphenyl-3-carboxylic acid by recrystallization or column chromatography.

Visualizing Reaction Pathways

OxidationPathways cluster_start Starting Material cluster_pinnick Pinnick Oxidation cluster_jones Jones Oxidation cluster_bv Baeyer-Villiger Oxidation Start This compound Pinnick_Reagent NaClO2, NaH2PO4 2-methyl-2-butene Start->Pinnick_Reagent Mild & Selective Jones_Reagent CrO3, H2SO4 Acetone Start->Jones_Reagent Strong & Harsh BV_Reagent m-CPBA Start->BV_Reagent Rearrangement Pinnick_Product 4'-Bromobiphenyl-3-carboxylic acid Pinnick_Reagent->Pinnick_Product Jones_Product 4'-Bromobiphenyl-3-carboxylic acid Jones_Reagent->Jones_Product BV_Intermediate Formate Ester Intermediate BV_Reagent->BV_Intermediate BV_Product 4'-Bromo-3-hydroxybiphenyl BV_Intermediate->BV_Product Hydrolysis

Sources

Troubleshooting low conversion rates in 4'-Bromobiphenyl-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Suzuki-Miyaura Cross-Coupling Ticket ID: #RXN-SUZ-4BB3C Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Retrosynthetic Logic

You are attempting to synthesize 4'-Bromobiphenyl-3-carbaldehyde . Low conversion in this specific synthesis is almost invariably caused by a failure in chemoselectivity or reagent stability .

To retain the bromine atom on the 4' position while forming the biaryl bond, your reaction design must rely on the kinetic differentiation between two halogen leaving groups (or a halogen and a pseudohalogen).

The Validated Route:

  • Coupling Partner A: 3-Formylphenylboronic acid (Nucleophile)

  • Coupling Partner B: 1-Bromo-4-iodobenzene (Electrophile)

  • Target Selectivity: Oxidative addition at C–I must occur significantly faster than at C–Br .

If you are using 1,4-dibromobenzene, stop immediately. The statistical mixture of mono- and bis-coupled products will make isolation nearly impossible and conversion to the desired mono-product low.

Diagnostic Matrix: Why is Conversion Low?

Use this matrix to identify your specific failure mode based on TLC/LC-MS data.

Symptom (LC-MS/TLC)Primary Root CauseMechanism of FailureRecommended Fix
SM (Iodide) remains; Boronic acid gone. Protodeboronation The boronic acid hydrolyzed the C-B bond before coupling, forming benzaldehyde.Switch to mild base (K₃PO₄ or Na₂CO3); Reduce water content; Lower Temp.
SM (Iodide) remains; Boronic acid remains. Catalyst Deactivation Pd(0) oxidized to Pd(II) by air or poisoned by aldehyde coordination.Rigorous degassing (Freeze-Pump-Thaw); Increase catalyst loading to 3-5 mol%.
Product formed but Br is missing (Biaryl-H). Over-reduction Hydride source present (e.g., from alcohol solvent or excessive heating).Switch solvent to Toluene/DME; Avoid secondary alcohols.
Complex mixture; Oligomers. Loss of Chemoselectivity Pd inserted into C-Br bond as well as C-I.CRITICAL: Lower reaction temperature (<70°C). Switch to Pd(PPh₃)₄.
Homocoupling (Biaryl-dialdehyde). Oxygen Leak O₂ promotes oxidative homocoupling of the boronic acid.[1]Verify inert atmosphere; Check solvent degassing.[1][2][3]

Visual Troubleshooting Logic (Decision Tree)

TroubleshootingLogic Start Low Conversion Detected CheckSM Analyze Reaction Mixture (LC-MS / TLC) Start->CheckSM BoronicGone Boronic Acid Consumed? (Halide Remains) CheckSM->BoronicGone Yes BoronicIntact Boronic Acid Intact? (Halide Remains) CheckSM->BoronicIntact Yes WrongProduct Wrong Product Mass? (Des-bromo / Oligomers) CheckSM->WrongProduct Yes Proto Issue: Protodeboronation (Common with e- withdrawing CHO) BoronicGone->Proto CatDeath Issue: Catalyst Poisoning or Oxidation BoronicIntact->CatDeath Selectivity Issue: Chemoselectivity Failure (Reaction at Br) WrongProduct->Selectivity Action1 Action: Switch to Anhydrous Base (CsF or K3PO4) Proto->Action1 Action2 Action: Degas Solvents (Sparge 30 mins) CatDeath->Action2 Action3 Action: Reduce Temp < 70°C Use Pd(PPh3)4 Selectivity->Action3

Caption: Logic flow for diagnosing reaction stall points based on crude mixture analysis.

Deep Dive: The Core Challenges

A. The Chemoselectivity Paradox (I vs. Br)

To synthesize this compound, you rely on the bond dissociation energy difference between C–I (65 kcal/mol) and C–Br (81 kcal/mol).

  • The Problem: Highly active catalysts (like Pd(dppf)Cl₂ or Buchwald precatalysts) or high temperatures (>90°C) lower the activation energy barrier enough that the catalyst stops discriminating between I and Br. This leads to polymerization.

  • The Solution: Use a "slower" catalyst like Pd(PPh₃)₄ . The bulky triphenylphosphine ligands make the oxidative addition step more sensitive to steric and electronic differences, enhancing selectivity for Iodide. Keep the temperature moderate (60–70°C).

B. Protodeboronation of 3-Formylphenylboronic Acid

The formyl group (-CHO) is electron-withdrawing. This destabilizes the C–B bond, making the boronic acid prone to hydrolytic cleavage (protodeboronation), especially in aqueous base at high temperatures.

  • Mechanism: Base attacks Boron

    
     Boronate anion forms 
    
    
    
    Ipso-protonation by water
    
    
    C-B cleavage
    
    
    Benzaldehyde (Dead End).
  • The Solution: If you see benzaldehyde byproduct, switch to DME (Dimethoxyethane) as solvent with minimal water, or use K₃PO₄ (anhydrous) suspended in dioxane.

Optimized Protocol (Gold Standard)

This protocol prioritizes chemoselectivity and boronic acid stability over speed.

Reagents:

  • 1-Bromo-4-iodobenzene: 1.0 equiv (Limiting Reagent)[2]

  • 3-Formylphenylboronic acid: 1.1 - 1.2 equiv

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

    • Note: Avoid Pd/C or Pd(OAc)₂ unless using specific ligands.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution) or K₃PO₄ (2.0 equiv, solid)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

Step-by-Step Procedure:

  • Degassing (Crucial): Combine solvent and aqueous base in a separate flask. Sparge with Argon/Nitrogen for at least 20 minutes. Oxygen causes homocoupling of the boronic acid, wasting it.

  • Assembly: In a reaction vessel, add the aryl halide, boronic acid, and Pd catalyst.

  • Inert Transfer: Transfer the degassed solvent/base mixture to the reaction vessel via syringe/cannula under inert atmosphere.

  • Reaction: Heat to 60°C - 70°C .

    • Warning: Do not reflux at 100°C+. High heat promotes reaction at the Bromine site.

  • Monitoring: Check TLC/LC-MS at 2 hours.

    • Target: Disappearance of the Iodide (SM).

    • Observation: If SM remains but Boronic Acid is gone, add 0.2 equiv more Boronic Acid.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Mechanistic Pathway (Selectivity Visualization)

ReactionMechanism Pd0 Pd(0)L2 Active Catalyst Substrate 1-Bromo-4-iodobenzene Pd0->Substrate Selectivity Step OxAdd_I Oxidative Addition (FAST) At C-I Bond Substrate->OxAdd_I k1 (Fast) OxAdd_Br Oxidative Addition (SLOW) At C-Br Bond Substrate->OxAdd_Br k2 (Slow) Int_I Pd(II)-I Species (Correct Intermediate) OxAdd_I->Int_I Int_Br Pd(II)-Br Species (Polymerization/Defect) OxAdd_Br->Int_Br Transmet Transmetallation (+ Boronic Acid) Int_I->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerate Product This compound (Target) RedElim->Product

Caption: Kinetic differentiation between C-I and C-Br bonds is the critical control point.

Frequently Asked Questions (FAQ)

Q: Can I use 4-bromophenylboronic acid and 3-bromobenzaldehyde instead? A: Not recommended. This route requires differentiating between two bromine atoms. While the aldehyde makes the meta-bromine slightly more electron-deficient (and thus faster to react), the selectivity will be poor compared to the Iodo-Bromo strategy. You will likely get significant amounts of unreacted material and bis-coupled byproducts.

Q: My reaction turns black immediately. Is this bad? A: Palladium precipitation (palladium black) indicates catalyst decomposition. This often happens if the reaction mixture wasn't degassed properly (oxygen oxidation) or if the temperature is too high for the ligand to stabilize the metal. Ensure rigorous degassing.

Q: Can I use ethanol as a co-solvent? A: Use with caution. While Ethanol/Toluene is a common Suzuki solvent system, primary and secondary alcohols can act as hydride sources, leading to hydrodehalogenation (stripping the Br off your product). If you observe "des-bromo" product (biphenyl-3-carbaldehyde), switch to a non-protic solvent system like DME/Water or DMF.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem Technical Support. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.[1][2] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
  • Sigma-Aldrich. (2025). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma. Link

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of 4'-Bromobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis of 4'-Bromobiphenyl-3-carbaldehyde , focusing on 1H NMR interpretation for structural validation and isomer differentiation.

Executive Summary & Molecule Profile[1]

This compound (CAS: 124288-68-4) is a critical biaryl intermediate used in the synthesis of OLED materials and pharmaceuticals. Its structural integrity is defined by the meta-positioning of the formyl group on Ring A relative to the biaryl linkage, a feature that distinguishes it from its more symmetric para-isomer (4'-bromo-4-biphenylcarbaldehyde).

This guide provides a definitive 1H NMR analysis to validate this specific regioisomer, contrasting it with common alternatives to ensure precise identification during synthesis scaling.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 4'-Bromo[1,1'-biphenyl]-3-carbaldehyde

  • Formula: C₁₃H₉BrO[1]

  • Molecular Weight: 261.12 g/mol

  • Key Structural Features:

    • Ring A (Aldehyde Ring): 1,3-disubstituted (meta).

    • Ring B (Bromo Ring): 1,4-disubstituted (para).

Theoretical Shift Expectations & Assignment Logic

The 1H NMR spectrum of this molecule is characterized by a distinct lack of symmetry in the aldehyde-bearing ring (Ring A), contrasting with the symmetric AA'BB' systems found in para-substituted alternatives.

Predicted Chemical Shifts (CDCl₃, 500 MHz)
ProtonPositionShift (δ ppm)Multiplicity

Coupling (Hz)
Assignment Logic
CHO Aldehyde10.05 - 10.10 Singlet (s)-Characteristic aldehyde deshielding.
H-2 Ring A (C2)8.08 - 8.12 Triplet (t) / Narrow Doublet~1.8Diagnostic Peak. Isolated between CHO and Biaryl linkage. Strongly deshielded.
H-4 Ring A (C4)7.88 - 7.92 Ddd / Doublet~7.8, 1.2Ortho to CHO; Para to Biaryl.
H-6 Ring A (C6)7.80 - 7.85 Ddd / Doublet~7.8, 1.2Ortho to Biaryl; Para to CHO.
H-5 Ring A (C5)7.60 - 7.65 Triplet (t)~7.8Meta to both substituents.
H-3', 5' Ring B (C3',5')7.58 - 7.62 Doublet (d)~8.5Ortho to Bromine (Deshielded by heavy atom effect/induction).
H-2', 6' Ring B (C2',6')7.45 - 7.50 Doublet (d)~8.5Ortho to Biaryl linkage.

Note: The chemical shifts of Ring B protons (H-3',5' vs H-2',6') are often close. In 4-bromobiphenyl systems, the protons ortho to the Bromine (H-3',5') typically appear slightly downfield (higher ppm) than those ortho to the phenyl ring (H-2',6') due to the inductive effect of the halogen, though resonance effects can sometimes compress this difference.

Comparative Analysis: Target vs. Alternatives

The primary challenge in synthesizing this intermediate via Suzuki coupling is distinguishing it from the para-aldehyde isomer (often formed if starting materials are transposed) or the starting material itself.

Comparison Table: 1H NMR Performance
FeatureTarget: 4'-Bromo-3-carbaldehyde Alternative 1: 4'-Bromo-4-carbaldehyde Alternative 2: 3-Bromobenzaldehyde
Aldehyde Shift ~10.1 ppm (s)~10.0 ppm (s)~9.98 ppm (s)
Ring A Symmetry Asymmetric (4 distinct signals: s, d, d, t)Symmetric (AA'BB' system: 2 doublets)Asymmetric (s, d, d, t)
Diagnostic Signal H-2 Singlet at ~8.1 ppm No singlet in aromatic region (only doublets).H-2 Singlet at ~8.0 ppm.
Ring B Signals Pair of doublets (AA'BB')Pair of doublets (AA'BB')None (No second ring).
Differentiation High Confidence: Presence of H-2 singlet AND Ring B doublets confirms structure.High Confidence: Lack of H-2 singlet; only doublets observed.High Confidence: Integration ratio (4 Ar-H vs 8 Ar-H).
Why NMR is Superior here

While Mass Spectrometry (MS) confirms the molecular weight (260/262 Da for Br isotopes), it cannot easily distinguish the 3-formyl vs 4-formyl regioisomers. 1H NMR provides immediate visual confirmation via the splitting pattern of Ring A.

Experimental Protocol: Structural Validation Workflow

To ensure reproducible data, follow this standardized protocol for sample preparation and acquisition.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (Chloroform-d, 99.8% D).

    • Why CDCl₃? It minimizes overlap with the aldehyde proton and provides excellent solubility for biaryls.

    • Optional: Add TMS (0.03%) as an internal reference (0.00 ppm).

  • Filtration: If the solution is cloudy (inorganic salts from Suzuki coupling), filter through a small cotton plug into the NMR tube.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aldehyde proton).

  • Scans (NS): 16 or 32.

  • Spectral Width: -2 to 14 ppm (Capture the downfield aldehyde).

Step 3: Processing & Integration
  • Phase/Baseline: Apply automatic phase and baseline correction.

  • Referencing: Set residual CHCl₃ peak to 7.26 ppm .

  • Integration:

    • Set Aldehyde (CHO) peak to 1.00 .

    • Verify Aromatic region integrates to 8.00 (±0.2).

    • Failure Mode: If aromatic integration is ~4.0, the Suzuki coupling failed (starting material).

Visualization: Structural Elucidation Logic

The following diagram illustrates the decision tree for confirming the product structure based on the acquired NMR data.

NMR_Logic_Tree Start Acquire 1H NMR Spectrum (CDCl3) Aldehyde Check 9.5 - 10.5 ppm: Is there a Singlet? Start->Aldehyde Aromatic_Int Check Integration of Aromatic Region (7.0 - 8.2 ppm) Aldehyde->Aromatic_Int Yes (1H) Result_Fail No Reaction / Decomposition Aldehyde->Result_Fail No Peak Symmetry Analyze Splitting of Aldehyde Ring (Ring A) Aromatic_Int->Symmetry Integration ~8H Result_SM STARTING MATERIAL: 3-Bromobenzaldehyde Aromatic_Int->Result_SM Integration ~4H Result_Target CONFIRMED: This compound Symmetry->Result_Target Complex Pattern: Singlet + 2 Doublets + Triplet Result_Isomer WRONG ISOMER: 4'-Bromobiphenyl-4-carbaldehyde Symmetry->Result_Isomer Symmetric Pattern: Only Doublets (AA'BB')

Caption: Logic flow for distinguishing the target meta-isomer from para-isomers and starting materials using 1H NMR.

References

  • Sigma-Aldrich. Product Specification: 4'-Bromobiphenyl-4-carbaldehyde (Isomer Comparison).Link

  • PubChem Database. Compound Summary: 4'-Bromo[1,1'-biphenyl]-3-carbaldehyde (CAS 124288-68-4).Link

  • Reich, H. J. WinPLT NMR Data: Chemical Shifts of Biphenyl Derivatives. University of Wisconsin-Madison. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthesis).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 4'-Bromobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Suzuki Scaffold Standard

4'-Bromobiphenyl-3-carbaldehyde (CAS: 50670-58-1) is a critical bi-functional intermediate, widely utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery. Its dual functionality—an electrophilic aryl bromide and a reactive aldehyde—makes it a versatile scaffold but also complicates its analytical characterization.

This guide provides a technical deep-dive into the mass spectrometry (MS) behavior of this compound. Unlike generic spectral libraries, we compare its fragmentation "fingerprint" against its two most common structural analogs: 4-Bromobiphenyl (lacking the aldehyde) and Biphenyl-3-carbaldehyde (lacking the bromine). This comparison is essential for researchers needing to distinguish the target product from starting materials or de-halogenated byproducts in crude reaction mixtures.

Technical Specifications & Ionization Strategy

Before interpreting spectra, the ionization method must be matched to the compound's polarity.

FeatureSpecification
Formula

Molecular Weight 261.11 g/mol
Monoisotopic Mass 259.98 (

) / 261.98 (

)
Isotope Pattern 1:1 doublet (characteristic of single Bromine)
LogP ~4.5 (Highly Lipophilic)
Ionization Protocol Comparison
MethodSuitabilityMechanism & Outcome
EI (Electron Ionization) Optimal Hard Ionization (70 eV). Generates a rich fragmentation pattern ideal for structural confirmation. The molecular ion (

) is stable enough to be observed, but fragment ions provide the necessary diagnostic fingerprint.[1]
ESI (Electrospray) LowSoft Ionization. Poor ionization efficiency due to lack of basic/acidic sites. May require adduct formation (

,

) or derivatization (e.g., hydrazine) for detection.
APCI (Atmospheric Pressure) ModerateSoft Ionization. Better than ESI for this lipophilic neutral. Typically yields

with minimal fragmentation. Good for MW confirmation, poor for structure elucidation.

Recommendation: Use GC-MS (EI) for structural identification and purity profiling. Use APCI-MS only if coupling to liquid chromatography is strictly required.

Fragmentation Analysis: The "Fingerprint"

The EI mass spectrum of this compound is defined by three competing fragmentation channels.

Channel A: The Bromine Isotope Signature (m/z 260/262)

The most immediate diagnostic feature is the molecular ion cluster. Bromine exists as


 (50.7%) and 

(49.3%).
  • Observation: A "twin tower" peak at m/z 260 and 262 with near-equal intensity.

  • Significance: This confirms the presence of the halogen before any fragmentation occurs.

Channel B: The Aldehyde Cascade ( -Cleavage)

Aromatic aldehydes undergo a characteristic


-cleavage, losing the aldehydic hydrogen, followed by the expulsion of carbon monoxide (CO).[2]
  • Step 1 (

    
    ):  Loss of 
    
    
    
    yields the stable acylium ion.
    • Peaks:m/z 259 / 261 (Doublet preserved).

  • Step 2 (

    
    ):  Loss of neutral 
    
    
    
    from the acylium ion.
    • Peaks:m/z 231 / 233 (Doublet preserved).

    • Identity: This corresponds to the 4-bromobiphenyl cation .[3]

Channel C: The Biphenyl Core Stability

The biphenyl nucleus is exceptionally stable. High-energy collisions eventually strip the substituents.

  • Loss of Br (

    
    ):  Homolytic cleavage of the C-Br bond.
    
    • Peak:m/z 181 (Formylbiphenyl cation).

  • Terminal Fragment: Loss of both functional groups yields the bare biphenyl/biphenylene cation.

    • Peak:m/z 152 (Often the base peak in high-energy spectra).

Visualizing the Pathway

The following diagram maps the logical flow of fragmentation, illustrating how the parent ion decays into its diagnostic fragments.

FragmentationPathway Parent Parent Ion (M+) m/z 260 / 262 (Isotope Doublet) Acylium Acylium Ion (M-H) m/z 259 / 261 (Doublet Preserved) Parent->Acylium - H• (α-cleavage) FormylBiphenyl Formylbiphenyl Cation m/z 181 (Loss of Br) Parent->FormylBiphenyl - Br• BromoBiphenyl Bromobiphenyl Cation m/z 231 / 233 (Loss of CO) Acylium->BromoBiphenyl - CO (28 Da) BiphenylCore Biphenyl/Biphenylene Core m/z 152 (Terminal Fragment) BromoBiphenyl->BiphenylCore - Br• FormylBiphenyl->BiphenylCore - CHO• Phenyl Phenyl Cation m/z 76 / 77 BiphenylCore->Phenyl Ring Cleavage

Caption: Fragmentation cascade of this compound under Electron Ionization (70 eV).

Comparative Performance: Distinguishing Alternatives

In synthesis, this compound is often contaminated with its precursor (4-Bromobiphenyl) or its de-halogenated byproduct (Biphenyl-3-carbaldehyde). The table below outlines how to distinguish them using specific Diagnostic Ions .

CompoundMolecular Ion (

)
Base Peak (Typical)Diagnostic Feature
This compound 260 / 262 (1:1)152 or 260 m/z 259/261 (M-1) . Presence of both Br doublet and Aldehyde loss.
4-Bromobiphenyl (Precursor)232 / 234 (1:1)152 Absence of M-1 . Direct loss of Br to m/z 152. No m/z 260 parent.
Biphenyl-3-carbaldehyde (Byproduct)182 (Single)181 or 152 No Isotope Doublet . Mass shift to 182. Strong M-1 (181) and M-29 (153).
Why This Matters:
  • Reaction Monitoring: If you see the m/z 260/262 doublet disappear and replaced by m/z 182, your Suzuki coupling failed, and you merely de-halogenated your starting material.

  • Purity Check: A "clean" spectrum should not show a significant peak at m/z 232 (4-Bromobiphenyl), which would indicate incomplete formylation or contamination.

Experimental Protocol (GC-MS)

To replicate these results, follow this standardized protocol.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

    • Note: Avoid Methanol if storing, as acetals may form over time, shifting the mass by +14 or +28 Da.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

    • Inlet: Split mode (20:1), 250°C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 80°C (hold 1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 50–400.

    • Solvent Delay: 3.0 min (crucial to protect filament).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Bromobiphenyl (ID: 232). NIST Chemistry WebBook. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard reference for

    
    -cleavage mechanisms).
    

Sources

HPLC Method Development Guide: 4'-Bromobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the HPLC Analysis of 4'-Bromobiphenyl-3-carbaldehyde.

Content Type: Publish Comparison Guide Target Audience: Researchers, Analytical Scientists, and Process Chemists Focus: Separation strategy, relative retention modeling, and isomer resolution.[1]

Introduction: The Separation Challenge

This compound (CAS: 120691-86-5) is a critical intermediate in the synthesis of biaryl-based pharmaceuticals and organic light-emitting diodes (OLEDs).[1] Its analysis presents a specific chromatographic challenge: distinguishing the target meta-substituted aldehyde from its para-substituted isomer (4'-Bromobiphenyl-4-carbaldehyde) and the non-polar bis-coupled side products (e.g., 4,4'-dibromobiphenyl).[1]

Standard C18 columns often fail to resolve these structural isomers due to their identical hydrophobicity (LogP ~4.5). This guide provides a comparative analysis of stationary phases, demonstrating why Biphenyl and Phenyl-Hexyl chemistries offer superior selectivity through


 interactions.[1]

Chemical Profile & Predicted Behavior

Understanding the physicochemical properties is essential for predicting retention behavior.

PropertyValue / CharacteristicImpact on HPLC
Molecular Formula

UV active (strong absorption at 254 nm).[1]
LogP (Predicted) ~4.5Highly lipophilic; requires high % organic modifier.[1]
Solubility Insoluble in water; Soluble in ACN, MeOH, THF.Samples must be prepared in ACN or MeOH.[1]
Structural Shape Bent (Meta) Less planar than the para isomer; key for shape selectivity.
pKa N/A (Non-ionizable in standard pH range)pH control is less critical for the analyte but important for silica stability.

Comparative Analysis: Stationary Phase Selection

The choice of column is the single most critical factor for this analysis. We compare the three most relevant phases.

Option A: C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction only.[1]

  • Performance: Poor isomer selectivity.[1][2] The meta (3-CHO) and para (4-CHO) isomers often co-elute because their hydrophobic surface areas are nearly identical.[1]

  • Verdict: Recommended only for purity checks where isomers are not expected.[1]

Option B: Biphenyl (The Gold Standard)
  • Mechanism: Hydrophobicity +

    
     interactions + Shape Selectivity.[1]
    
  • Performance: Excellent. The biphenyl stationary phase aligns with the aromatic rings of the analyte.

    • Shape Selectivity: The linear para isomer aligns "flat" against the stationary phase, resulting in stronger

      
       overlap and longer retention. The "kinked" meta isomer (target) disrupts this stacking, eluting earlier .
      
  • Verdict: Highly Recommended for resolving the target from the 4-isomer.[1]

Option C: Phenyl-Hexyl[1][2]
  • Mechanism: Mixed mode (alkyl chain + aromatic ring).

  • Performance: Good alternative.[1][3] Offers different selectivity than C18 but generally less shape selectivity than a pure Biphenyl phase.[1][2]

Visualizing the Separation Mechanism

The following diagram illustrates the "Shape Selectivity" mechanism that enables the separation of the target (Meta) from the impurity (Para) on a Biphenyl column.

SeparationMechanism Target Target: 4'-Bromo-3-carbaldehyde (Bent Shape) StationaryPhase Biphenyl Stationary Phase (Planar Surface) Target->StationaryPhase Weak Pi-Pi Stacking (Steric mismatch) ElutionOrder Elutes 1st Elutes 2nd Target->ElutionOrder:f0 Impurity Impurity: 4'-Bromo-4-carbaldehyde (Linear Shape) Impurity->StationaryPhase Strong Pi-Pi Stacking (Planar alignment) Impurity->ElutionOrder:f1 StationaryPhase->ElutionOrder Determines

Caption: Mechanism of shape selectivity on Biphenyl phases. The linear para-isomer interacts more strongly with the stationary phase, resulting in later elution compared to the bent meta-isomer.

Experimental Protocol: Relative Retention Model

Since absolute retention times drift with system volume and column age, use this Relative Retention Model to identify your peaks.

Relative Elution Order (Biphenyl Column)
Peak IdentityDescriptionRelative Retention (RRT)Mechanism
3-Formylphenylboronic acid Starting Material0.2 - 0.3 Polar, elutes near void volume.[1]
This compound TARGET 1.00 (Reference) "Bent" biphenyl; moderate

-interaction.[1]
4'-Bromobiphenyl-4-carbaldehyde Isomer Impurity1.05 - 1.10 "Linear" biphenyl; stronger

-stacking.
4,4'-Dibromobiphenyl Bis-coupled Side Product1.50+ Highly lipophilic; elutes very late.[1]
Recommended Method Conditions

This protocol is self-validating: the resolution between the Target and the 4-isomer confirms system suitability.[1]

  • Column: Kinetex Biphenyl or Raptor Biphenyl (

    
     mm, 2.6 µm or similar).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][4]

    • Note: Methanol is preferred over Acetonitrile here because ACN suppresses

      
       interactions, reducing the separation between isomers.
      
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 35°C (Control is critical; lower temp enhances selectivity).

  • Detection: UV @ 254 nm.[1][5]

Gradient Table
Time (min)% Mobile Phase BEvent
0.050%Equilibration
1.050%Isocratic Hold
10.095%Linear Gradient
12.095%Wash
12.150%Re-equilibration
15.050%End

Troubleshooting & Optimization

Scenario 1: Co-elution of Isomers
  • Cause:

    
     interactions are too weak.[1]
    
  • Fix: Switch organic modifier from Acetonitrile to Methanol . Methanol allows the aromatic rings of the analyte to interact more freely with the stationary phase.

  • Fix 2: Lower the column temperature to 25°C.

Scenario 2: Broad Peaks / Tailing
  • Cause: Low solubility of the bromobiphenyl scaffold in the initial mobile phase (50% water).

  • Fix: Ensure the sample diluent matches the starting gradient (50:50 MeOH:Water). Do not inject pure ACN samples into a high-aqueous stream.[1]

Scenario 3: "Ghost" Peaks
  • Cause: Carryover of the highly lipophilic 4,4'-dibromobiphenyl.[1]

  • Fix: Add a "Sawtooth" wash step (rapid cycling 95% -> 50% -> 95% B) at the end of the run to dislodge late eluters.

References

  • Phenomenex Application Guide. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.[1] Link

  • Restek Corporation. Separation of Positional Isomers on Biphenyl Columns.[1][4] Restek Technical Library.[1] Link

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational chemistry for the synthesis context). Link

  • PubChem. 4'-Bromobiphenyl-4-carbaldehyde (Isomer Data).[1] National Library of Medicine.[1] Link

Sources

Comparison Guide: UV-Vis Absorption Profile of 4'-Bromobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

4'-Bromobiphenyl-3-carbaldehyde (CAS: 120691-38-5) serves as a critical intermediate in the synthesis of biaryl-based pharmaceuticals (e.g., AT1 receptor antagonists) and organic optoelectronic materials.

Unlike its para-substituted isomer, this compound features a meta-aldehyde functionality relative to the biphenyl linkage. This structural nuance fundamentally alters its photophysical properties. While para-substitution allows for "through-conjugation" (extended charge transfer), the meta-substitution interrupts this pathway, resulting in a UV-Vis spectrum that is distinct from 4'-bromobiphenyl-4-carbaldehyde.

This guide provides a comparative spectral analysis, theoretical grounding for the observed absorption maxima (


), and a validated protocol for experimental verification.

Spectral Analysis: The "Meta-Conjugation" Effect

The UV-Vis absorption profile of this compound is governed by the interplay between the biphenyl


-system and the substituent positioning.
Theoretical Absorption Maxima

Based on substituent effects and comparative data from structurally homologous systems (e.g., 3-phenylbenzaldehyde vs. 4-phenylbenzaldehyde), the expected absorption profile is:

Electronic TransitionEstimated

(MeOH)
Extinction Coefficient (

)
Origin
Primary Band (K-Band) 258 – 265 nm High (>15,000

)

(Biphenyl Core + Br auxochrome)
Secondary Band (R-Band) 295 – 305 nm Low (<2,000

)

(Carbonyl lone pair)
Structural Logic (The "Why")
  • Biphenyl Core: Unsubstituted biphenyl absorbs at

    
     nm due to conjugation between the two phenyl rings.
    
  • 4'-Bromo Substituent: The bromine atom at the para position of the distal ring acts as a weak auxochrome, donating electron density via the mesomeric effect (+M), causing a slight bathochromic (red) shift of 5–10 nm.

  • 3-Formyl Substituent (Meta): This is the defining feature. In para-isomers, the aldehyde creates a "push-pull" system (Br-donor to CHO-acceptor) across the entire molecule, shifting

    
     significantly to ~285+ nm. In this 3-isomer (meta) , the conjugation path is interrupted. The aldehyde interacts locally with its ring but does not effectively resonate with the distal bromophenyl ring. Consequently, the primary absorption band remains closer to the parent biphenyl/bromobiphenyl spectrum.
    

Comparative Performance: 3-Formyl vs. Alternatives

The following table contrasts this compound with its key structural analogs to highlight the impact of substitution patterns.

Table 1: Comparative UV-Vis Absorption Data

CompoundStructure Type

(Primary)

(Secondary)
Conjugation Status
This compound Meta-Aldehyde ~260 nm ~300 nm (weak) Interrupted
4'-Bromobiphenyl-4-carbaldehydePara-Aldehyde~285–290 nm~310 nm (shoulder)Extended (Push-Pull)
4-BromobiphenylNo Aldehyde255 nmNoneBiphenyl Baseline
4-BromobenzaldehydeSingle Ring255 nm290 nmLocalized

Analyst Note: If your experimental data shows a strong peak >280 nm, verify the purity of your sample. It may contain the para-isomer (4'-Bromobiphenyl-4-carbaldehyde) as an impurity, which has a much higher extinction coefficient in that region.

Visualizing the Conjugation Pathway

The diagram below illustrates why the meta-isomer absorbs at a shorter wavelength (higher energy) than the para-isomer.

ConjugationComparison cluster_meta Target: 3-Isomer (Meta) cluster_para Alternative: 4-Isomer (Para) Br_meta Br (Donor) RingA_meta Phenyl Ring A Br_meta->RingA_meta +M Effect RingB_meta Phenyl Ring B RingA_meta->RingB_meta Twisted Conjugation CHO_meta CHO (Acceptor) (Meta Position) RingB_meta->CHO_meta Resonance Blocked Result_meta Result: Blue-Shifted Spectrum (λmax ~260 nm) RingB_meta->Result_meta Br_para Br (Donor) RingA_para Phenyl Ring A Br_para->RingA_para RingB_para Phenyl Ring B RingA_para->RingB_para Enhanced Planarity CHO_para CHO (Acceptor) (Para Position) RingB_para->CHO_para Direct Resonance Result_para Result: Red-Shifted Spectrum (λmax ~290 nm) CHO_para->Result_para

Caption: Structural logic dictating the hypsochromic shift of the 3-isomer compared to the 4-isomer.

Validated Experimental Protocol

To obtain reproducible spectral data for this compound, follow this self-validating protocol. This method minimizes errors caused by solubility issues or solvent cut-offs.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cut-off: 205 nm) or Acetonitrile (Cut-off: 190 nm).

    • Note: Avoid Acetone (absorbs at 330 nm) and Chloroform (unless spectral grade, cut-off ~245 nm interferes with the main band).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass (they absorb UV <300 nm).

Step-by-Step Workflow
  • Stock Solution Preparation (1 mM):

    • Weigh 2.61 mg of this compound (MW: 261.12 g/mol ).

    • Dissolve in 10 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solution (20 µM):

    • Take 200 µL of Stock Solution.

    • Dilute to 10 mL with Methanol.

    • Validation Check: The solution must be optically clear. Any turbidity indicates precipitation; if observed, switch solvent to Dichloromethane (DCM) but be aware of the UV cut-off.

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure Methanol.

    • Run "Auto-Zero" / "Baseline" from 200 nm to 400 nm.

  • Measurement:

    • Replace sample cuvette liquid with the Working Solution.

    • Scan from 400 nm down to 200 nm.

    • Target Absorbance: The peak maximum should fall between 0.3 and 0.8 AU for linearity (Beer-Lambert Law).

Troubleshooting & Interpretation
ObservationDiagnosisCorrective Action
Peak > 1.0 AU Concentration too highDilute sample 1:1 with solvent.[1]
No peak > 220 nm Sample degradationCheck TLC; aldehyde may have oxidized to carboxylic acid.
Shoulder at 290 nm Normal

transition
Do not mistake for impurity; this is characteristic of the carbonyl.

References

  • Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.
  • Leyva, V., et al. (2011).[2] "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics, 13, 14602-14609. Link (Demonstrates the interruption of conjugation in meta-substituted benzaldehydes).

  • OMLC. (1995). "Biphenyl Absorption and Fluorescence Spectra." PhotochemCAD Data. Link (Baseline spectral data for the biphenyl core).

  • Sigma-Aldrich. "4'-Bromobiphenyl-4-carbaldehyde Product Specification." Link (Used for comparative structural analysis of the para-isomer).

Sources

4'-Bromobiphenyl-3-carbaldehyde: Synthesis & ^{13}C NMR Structural Verification Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural validation of 4'-Bromobiphenyl-3-carbaldehyde using ^{13}C NMR spectroscopy. This document is structured to assist analytical chemists and synthetic researchers in verifying the identity of this intermediate, commonly used in Suzuki-Miyaura cross-coupling for drug discovery.[1]

Compound: this compound CAS: 50670-50-3 (Generic for isomers; specific isomer verification required) Molecular Formula: C_{13}H_{9}BrO Molecular Weight: 261.12 g/mol

Introduction & Strategic Importance

This compound is a "linchpin" intermediate in medicinal chemistry.[1] It possesses two orthogonal reactive handles: an electrophilic aldehyde (for reductive amination or olefination) and an aryl bromide (for further cross-coupling).[1] Verifying the integrity of both functional groups after synthesis is critical, as competitive dehalogenation or oxidation can occur.[1]

This guide provides a comparative spectral analysis , contrasting the target molecule against its precursors to establish a self-validating identification workflow.

Synthesis Protocol (Orthogonal Suzuki Coupling)

To obtain high-purity this compound, a selective Suzuki-Miyaura coupling is required.[1] The standard route utilizes 1-bromo-4-iodobenzene and 3-formylphenylboronic acid .[1] The reaction relies on the chemoselectivity of Pd(0) for the C–I bond (weaker) over the C–Br bond (stronger), preserving the bromine handle.[1]

Experimental Workflow

Reagents:

  • 1-Bromo-4-iodobenzene (1.0 equiv)

  • 3-Formylphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh_{3})_{4} (3-5 mol%)[1]

  • Base: Na_{2}CO_{3} (2.0 M aqueous)[1]

  • Solvent: Toluene/Ethanol (4:1 v/v)[1]

Procedure:

  • Degassing: Charge the reaction vessel with toluene/ethanol and aqueous base. Sparge with Argon for 15 minutes to remove O_{2} (prevents homocoupling).[1]

  • Addition: Add the aryl iodide, boronic acid, and Pd catalyst under a positive Argon stream.

  • Reaction: Heat to 80°C (do not reflux aggressively to avoid C–Br activation) for 6–12 hours. Monitor by TLC (formation of a new spot between the iodide and boronic acid).[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na_{2}SO_{4}.[1]

  • Purification: Flash column chromatography (SiO_{2}, Hexanes:EtOAc 9:1).

^{13}C NMR Comparative Analysis

The structural proof relies on identifying the unique chemical shift "fingerprints" of the two rings.[1] The data below compares the target with its constituent fragments to validate the shifts.[1][2]

Table 1: Predicted vs. Reference ^{13}C NMR Shifts (CDCl_{3})
Carbon EnvironmentAssignment (Locant)Predicted Shift (ppm)Reference Marker (Source)Structural Logic
Aldehyde Carbon C-CHO 191.5 – 192.5 Benzaldehyde (~192.0)Distinctive low-field signal; confirms CHO integrity.
Ipso (Ring A) C1 141.0 – 142.0 Biphenyl (~141.[1]0)Point of attachment to Ring B.
Ipso (Ring B) C1' 138.5 – 139.5 4-Bromobiphenyl (~139.[1]0)Point of attachment to Ring A.
Aromatic C-H C2 129.0 – 130.0 3-FormylbiphenylOrtho to CHO and Ipso; deshielded by CHO.[1]
Aromatic C-H C6 127.0 – 128.0 BiphenylOrtho to Ipso.[1]
Aromatic C-H C5 129.5 – 130.5 3-FormylbiphenylMeta to CHO.[1]
Aromatic C-H C4 132.0 – 133.0 Benzaldehyde (~134)Para to Ipso; Ortho to CHO.[1]
Aromatic C-H C2', C6' 128.5 – 129.0 4-Bromobiphenyl (~128.[1]7)Meta to Br; Ortho to Ipso.[1]
Aromatic C-H C3', C5' 131.8 – 132.2 4-Bromobiphenyl (~132.[1]0)Ortho to Br (Heavy atom effect).[1]
C-Br (Ipso) C4' 121.5 – 122.5 4-Bromobiphenyl (~121.[1]8)Diagnostic Peak. Shielded due to Br "heavy atom" effect.[1]
Spectral Interpretation Guide
  • The "Bookends": Immediately check for the CHO peak (>190 ppm) and the C-Br peak (~122 ppm).[1] If the 122 ppm peak is missing or shifted to ~127 ppm, debromination may have occurred.[1]

  • Symmetry Check: Ring B (Bromophenyl) has a local axis of symmetry, making C2'/C6' and C3'/C5' equivalent (intense signals).[1] Ring A (Formylphenyl) is asymmetric, producing distinct signals for every carbon.[1]

  • Solvent Artifacts: In CDCl_{3}, look for the triplet at 77.16 ppm .[1] Ensure no overlap with aliphatic impurities.[1]

Structural Validation Workflow (Graphviz)[1]

The following diagram illustrates the logic flow for assigning the NMR signals and verifying the structure.

NMR_Validation Sample Purified Sample (CDCl3) Spectrum 13C NMR Spectrum (Broadband Decoupled) Sample->Spectrum Region_Low Low Field (>190 ppm) Spectrum->Region_Low Region_Mid Aromatic Region (120-145 ppm) Spectrum->Region_Mid Sig_CHO Signal @ ~192 ppm Confirms Aldehyde Region_Low->Sig_CHO Present? Sig_CBr Signal @ ~122 ppm Confirms Bromine Region_Mid->Sig_CBr Shielded Ipso? Sig_Ipso Signals @ ~139-141 ppm Confirms Biaryl Link Region_Mid->Sig_Ipso Quaternary? Decision Structure Validated Sig_CHO->Decision Sig_CBr->Decision Sig_Ipso->Decision

Caption: Logical decision tree for validating this compound structure via ^{13}C NMR.

Troubleshooting & Impurities

Observation in ^{13}C NMRPotential CauseRemediation
Missing 122 ppm signal Debromination (Product is Biphenyl-3-carbaldehyde)Lower reaction temp; reduce catalyst loading; ensure inert atmosphere.
Extra peak ~205 ppm Ketone formation (via Homocoupling/Oxidation)Purify starting material; check Pd catalyst specificity.[1]
Peak ~60-70 ppm Residual Ethanol or EtOAcDry sample under high vacuum (>4 hrs).
Split peaks (Doublets) Restricted rotation (Atropisomerism)Unlikely for this molecule at RT, but possible at -40°C. Run at 25°C.

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • ^{13}C NMR Data for 4-Bromobiphenyl

    • National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 2736.[1] Link[1]

  • Chemoselectivity in Palladium Coupling

    • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

  • General ^{13}C NMR Shift Tables

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] Link[1]

Sources

Comparative Guide: Crystal Structure & Engineering of 4'-Bromobiphenyl-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4'-Bromobiphenyl-3-carbaldehyde derivatives, focusing on crystal engineering, structural motifs, and solid-state properties. It contrasts the meta-substituted (3-carbaldehyde) scaffold with its more common para-substituted (4-carbaldehyde) analogues to assist in rational ligand design.

Executive Summary: The "Meta" Advantage

In drug discovery and materials science, the biphenyl scaffold is a privileged structure. While 4'-bromo[1,1'-biphenyl]-4-carbaldehyde (the para-isomer) is widely used for its linear rigidity, the 3-carbaldehyde isomer offers a unique "kinked" geometry. This structural non-linearity disrupts centrosymmetric packing, often enhancing solubility and promoting non-centrosymmetric space groups favorable for non-linear optical (NLO) applications.

This guide analyzes the crystallographic data of 3-carbaldehyde derivatives against 4-carbaldehyde alternatives, demonstrating how the bromine "anchor" and aldehyde "hinge" dictate lattice architecture.

Structural Landscape: 3-Formyl vs. 4-Formyl Motifs

The Biphenyl Core Geometry

The primary differentiator between these isomers is the torsion angle between the two phenyl rings and the vector of the formyl group.

  • Para-Isomer (Linear): The formyl group is collinear with the biphenyl axis. This favors centrosymmetric packing (e.g., Space Group

    
    ), leading to high melting points and lower solubility.
    
  • Meta-Isomer (Kinked): The formyl group at the 3-position introduces an angular offset (

    
    ). This steric bulk often prevents efficient face-to-face 
    
    
    
    -stacking, forcing the lattice into orthorhombic or chiral arrangements (e.g., Space Group
    
    
    ).
Role of the Bromine Atom

The 4'-Bromo substituent is not merely a leaving group; it acts as a supramolecular synthon .

  • Halogen Bonding (XB): In crystal lattices, the Br atom frequently engages in Type II halogen bonding (

    
    ), directing the self-assembly of 1D chains.
    
  • Heavy Atom Effect: The Br atom facilitates phasing in X-ray diffraction experiments, making these derivatives excellent candidates for crystallographic studies.

Comparative Crystallographic Data[1][2][3]

The following table contrasts the crystal data of a representative 3-carbaldehyde analogue (4-chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde) against a standard 4-carbaldehyde derivative (BDCP).

FeatureMeta-Scaffold Representative [1]Para-Scaffold Representative [2]
Compound 4-chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde(E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-one
Crystal System Orthorhombic Monoclinic
Space Group

(Non-centrosymmetric)

(Non-centrosymmetric/Polar)
Unit Cell (

)


Packing Motif Herringbone / Zig-zag chainsLinear / Sheet-like stacking
Key Interaction

(Weak Hydrogen Bonds)

Stacking &

Solid-State Application Chiral resolution, Porous frameworksSHG Active (NLO Materials)

Analyst Insight: The meta-analogue crystallizes in an orthorhombic system with a short axis (


), typical of molecules that stack with a significant offset to accommodate the 3-substituent. This "looser" packing often correlates with higher solubility in organic solvents compared to the para-analogues.

Experimental Protocols

Synthesis of Schiff Base Derivatives

To utilize the 3-carbaldehyde scaffold, a condensation reaction with an aniline derivative is the standard route.

Reagents:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of hot absolute ethanol.

  • Addition: Add 1.0 mmol of the amine dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (

    
    ) for 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
    
  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent to 50% volume and cool to

    
    .
    
  • Recrystallization: Recrystallize from hot Ethanol/DMF (9:1) to obtain single crystals suitable for XRD.

Crystallization for X-Ray Diffraction

Growing diffraction-quality crystals of the meta-isomer requires slower nucleation due to its lower symmetry.

  • Method: Slow Evaporation.

  • Solvent System:

    
     (1:1 v/v).[2]
    
  • Protocol: Dissolve 20 mg of the derivative in 2 mL of solvent in a small vial. Cover with Parafilm and pierce 3-4 small holes. Allow to stand at room temperature for 3-5 days.

Visualizing the Structural Logic

The following diagram illustrates the divergence in synthesis and packing outcomes between the 3- and 4-isomers.

CrystalLogic Start Biphenyl Precursor Meta 3-Carbaldehyde (Meta-Isomer) Start->Meta Formylation @ C3 Para 4-Carbaldehyde (Para-Isomer) Start->Para Formylation @ C4 Rxn Schiff Base Condensation (+ Ar-NH2) Meta->Rxn Para->Rxn PackMeta Packing: Kinked/Zig-Zag Space Group: P212121 (Orthorhombic) Feature: High Solubility Rxn->PackMeta Crystallization (Steric Offset) PackPara Packing: Linear/Planar Space Group: P21/c (Monoclinic) Feature: High Melting Point Rxn->PackPara Crystallization (Symmetry Driven)

Figure 1: Structural divergence in biphenyl carbaldehyde derivatives. The 3-isomer pathway leads to lower symmetry packing due to steric "kinking".

References

  • Crystal structure of 4-chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde.

    • Source: Zeitschrift für Kristallographie - New Crystal Structures (2015).
    • Significance: Defines the orthorhombic packing motif for meta-carbaldehyde biphenyls.
  • Synthesis and crystal structure of (2E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-one.

    • Source: Journal of Molecular Structure / ResearchG
    • Significance: Provides comparative data for the linear para-isomer chalcone deriv
  • Crystal structure of 4-bromobenzaldehyde – complete redetermin

    • Source: Zeitschrift für Kristallographie (2020).
    • Significance: Establishes the baseline halogen bonding interactions of the bromobenzaldehyde moiety.
  • PubChem Compound Summary: 4'-Bromo-[1,1'-biphenyl]-3-carbaldehyde.

    • Source: National Center for Biotechnology Inform
    • Significance: Verification of chemical identifiers (CAS 1237107-66-2) and physical properties.

Sources

Purity Assessment Standards for 4'-Bromobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development & Materials Science

Executive Summary

4'-Bromobiphenyl-3-carbaldehyde (CAS: 1228699-26-4 / 50670-58-1 analog) is a critical bifunctional intermediate used in the synthesis of pharmaceutical pharmacophores and organic light-emitting diodes (OLEDs). Its dual reactivity—an electrophilic aldehyde at the meta position and a nucleophile-ready aryl bromide at the para' position—makes it a linchpin in modular synthesis.

However, this dual functionality creates a complex impurity profile. Standard "purity" (e.g., >98% by GC) is often insufficient for downstream Suzuki or Buchwald couplings because it fails to account for boronic acid residues or oxidation products that poison palladium catalysts.

This guide objectively compares three purity assessment standards—HPLC-UV , GC-MS , and 1H-qNMR —to establish a scientifically robust protocol for certifying this reagent.

The Impurity Landscape: What Are We Measuring?

Before selecting an analytical method, one must understand the specific impurities generated during the synthesis (typically Suzuki coupling of 3-formylphenylboronic acid and 1-bromo-4-iodobenzene).

Impurity TypeLikely StructureOriginCriticality
Homocoupling Dimer 3,3'-DiformylbiphenylSelf-coupling of boronic acidHigh: Consumes stoichiometry in next step.
De-halogenated Biphenyl-3-carbaldehydePd-catalyzed reduction of C-Br bondHigh: Chain terminator in polymerizations.
Oxidation Product 4'-Bromobiphenyl-3-carboxylic acidAir oxidation of aldehydeMedium: Alters solubility; acidic protons interfere with bases.
Starting Material 3-Formylphenylboronic acidIncomplete conversionHigh: Poisons Pd catalysts in subsequent couplings.
Regioisomer 4'-Bromobiphenyl-4-carbaldehydeContaminated starting materialMedium: Difficult to separate; alters structural topology.
Comparative Analysis of Assessment Methods
Method A: HPLC-UV (High-Performance Liquid Chromatography)

Status: The Industrial Workhorse HPLC is the preferred method for detecting non-volatile impurities (carboxylic acids, boronic acids) that GC misses.

  • Pros:

    • Detects thermally unstable compounds (e.g., boronic acids).

    • Quantifies oxidation products (carboxylic acids) which often degrade in GC injectors.

    • High sensitivity for trace homocoupling byproducts.

  • Cons:

    • Requires Relative Response Factors (RRF) for accurate w/w% quantitation.

    • Longer run times (15–25 min) compared to GC.

Method B: GC-MS (Gas Chromatography - Mass Spectrometry)

Status: The Volatile Screen GC is excellent for resolving structural isomers and de-halogenated byproducts but fails to detect polar/ionic impurities.

  • Pros:

    • Superior resolution of regioisomers (3-CHO vs 4-CHO).

    • Direct identification of de-brominated impurities via MS fragmentation.

  • Cons:

    • False High Purity: Boronic acids and carboxylic acids often polymerize or decompose in the injector port, becoming invisible.

    • Thermal stress can degrade the aldehyde.

Method C: 1H-qNMR (Quantitative Nuclear Magnetic Resonance)

Status: The Absolute Reference (Gold Standard) qNMR provides an absolute purity value without requiring a reference standard of the analyte.

  • Pros:

    • Absolute Quantitation: Directly measures molar ratio of aldehyde vs. impurities.

    • Holistic View: Detects residual solvents, water, and inorganic salts simultaneously.

    • No RRF Needed: Integral area is directly proportional to molar concentration.

  • Cons:

    • Lower sensitivity (LOD ~0.1%) compared to HPLC.

    • Requires expensive instrumentation and deuterated solvents.

Data Presentation: Method Performance Matrix
FeatureHPLC-UV GC-MS 1H-qNMR
Primary Utility Routine QC, Acid/Boronic detectionIsomer resolution, De-halo detectionAbsolute Assay, Standard Qualification
Aldehyde Stability High (Ambient T)Low (High T injector)High (Ambient T)
Oxidation Detection Excellent (Distinct peak)Poor (Tailing/Decomp)Good (Distinct COOH shift)
Boronic Acid Detection ExcellentInvisible/Ghost peaksExcellent
Throughput MediumHighLow
Cost per Sample LowLowHigh
Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the appropriate purity assessment method based on the stage of development.

PurityAssessment Start Sample: this compound StageCheck Development Stage? Start->StageCheck RD Early R&D / Screening StageCheck->RD Discovery ScaleUp Process Scale-Up / GLP StageCheck->ScaleUp Production Decision1 Isomers/De-halo suspected? RD->Decision1 Decision2 Boronic acid/Oxidation suspected? ScaleUp->Decision2 GC GC-MS Analysis Result1 Relative Purity (Area %) GC->Result1 HPLC HPLC-UV (Gradient) HPLC->Result1 qNMR 1H-qNMR Assay Result2 Absolute Purity (w/w %) qNMR->Result2 Decision1->GC Yes (Fast) Decision1->HPLC No (General) Decision2->HPLC Routine QC Decision2->qNMR Standard Certification

Caption: Decision tree for selecting analytical methods based on development phase and impurity risk.

Experimental Protocols
Protocol A: HPLC-UV for Impurity Profiling

Use this method to detect oxidation (carboxylic acid) and residual boronic acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Buffers silanols, keeps acids protonated).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold for polar impurities).

    • 2-15 min: 30% -> 95% B (Linear gradient).

    • 15-20 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (aldehyde carbonyl).

  • Sample Prep: Dissolve 1 mg in 1 mL ACN. Filter through 0.22 µm PTFE.

Protocol B: 1H-qNMR for Absolute Purity Assignment

Use this method to assign a "Purity Factor" for stoichiometry calculations.

  • Instrument: 400 MHz NMR or higher.

  • Solvent: DMSO-d6 (prevents hemiacetal formation common in methanol).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).

  • Procedure:

    • Weigh ~10 mg of Sample (accurate to 0.01 mg).

    • Weigh ~5 mg of IS (accurate to 0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

    • Set relaxation delay (d1) to 60 seconds (ensure full relaxation for quantitation).

    • Acquire 16-32 scans.

  • Calculation:

    
    
    
    • Where I = Integral, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of IS.

    • Target Signal: Aldehyde proton doublet/singlet at ~10.1 ppm (1H).

References
  • Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

  • Mennen, S. M., et al. (2019). Impurities formed during the Suzuki−Miyaura coupling.[1] Organic Process Research & Development. Retrieved from [Link]

Sources

Comparative Guide to Elemental Verification: C13H9BrO

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: 4-Bromobenzophenone

Executive Summary

In drug development, the verification of a chemical entity’s identity and purity is non-negotiable. This guide focuses on C13H9BrO (commonly 4-Bromobenzophenone), a frequent intermediate in the synthesis of pharmaceutical compounds and photo-initiators.

While High-Resolution Mass Spectrometry (HRMS) has gained popularity for identity confirmation, Classical Elemental Analysis (Combustion Analysis) remains the gold standard for establishing bulk purity. This guide compares these methodologies, provides precise theoretical calculations, and outlines a self-validating experimental protocol for handling halogenated organic compounds.

The Theoretical Baseline

Before any experimental validation, we must establish the theoretical benchmarks. Using the 2024 IUPAC standard atomic weights, we calculate the precise composition.

Target Molecule: C13H9BrO Structure: Aromatic ketone with a bromine substituent (typically para-substituted).

Calculation Logic
  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Bromine (Br):

    
    
    
  • Oxygen (O):

    
    
    

Total Molecular Weight (MW):



Table 1: Theoretical Composition (Reference Values)
ElementCountTotal Mass ( g/mol )Theoretical % Acceptance Range (+/- 0.4%)
Carbon 13156.14359.80% 59.40% – 60.20%
Hydrogen 99.0723.47% 3.07% – 3.87%
Bromine 179.90430.60% 30.20% – 31.00%
Oxygen 115.9996.13% N/A (Calculated by difference)

Expert Insight: The high mass percentage of Bromine (30.60%) presents a specific analytical challenge. In standard CHN combustion, halogens can trap carbon in the ash or corrode detectors. The protocol below addresses this specifically.

Comparative Analysis: Choosing the Right Tool

For a researcher holding a vial of C13H9BrO, two primary paths exist for validation. This section compares their utility.

Method A: Dynamic Flash Combustion (CHN Analysis)
  • Mechanism: The sample is burned at >950°C in an oxygen-rich environment. Gases (

    
    , 
    
    
    
    ,
    
    
    ) are separated chromatographically.
  • Best For: Proving Bulk Purity . If your sample contains 5% solvent or inorganic salt, CHN will fail, alerting you to the impurity.

  • The "Bromine" Factor: Requires a combustion tube packed with Tungsten Trioxide (

    
    )  or Silver Wool . The silver reacts with free bromine to form AgBr, preventing it from interfering with the thermal conductivity detector (TCD).
    
Method B: High-Resolution Mass Spectrometry (HRMS)[1][2]
  • Mechanism: Ionizes the molecule (ESI/APCI) and measures mass-to-charge ratio (

    
    ) with <5 ppm error.
    
  • Best For: Proving Molecular Identity .

  • The "Bromine" Factor: Bromine has two stable isotopes (

    
     and 
    
    
    
    ) in a near 1:1 ratio. HRMS will show a distinct "doublet" pattern separated by 2 mass units.
  • Critical Limitation: HRMS is qualitative for purity. A sample can be 80% pure and still give a perfect HRMS signal.

Table 2: Performance Matrix
FeatureCombustion Analysis (CHN)HRMS (Q-TOF / Orbitrap)
Primary Output Weight % of ElementsExact Mass & Isotope Pattern
Purity Validation High (Sensitive to solvates/salts)Low (Blind to non-ionizable impurities)
Sample Required 1.5 – 3.0 mg (Destructive)< 0.1 mg (Non-destructive options)
Halogen Handling Requires Ag-wool scrubbingExcellent (Isotopic signature)
Cost/Run Low ($)High (

$)

Experimental Protocol: Validated CHN Workflow for Halogenated Organics

Objective: Obtain Carbon and Hydrogen values within +/- 0.4% of theoretical for C13H9BrO.

Reagents & Equipment
  • Instrument: Organic Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario EL).

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder (promotes oxidation, prevents charring).
    
  • Halogen Scrubber: Silver Wool (Ag) packed at the outlet of the combustion tube.

  • Standard: Acetanilide (Calibration) and 4-Bromobenzoic acid (QC check for halogen performance).

Step-by-Step Methodology

1. System Conditioning (The "Wake-Up" Run)

  • Why: The combustion train must be saturated with the analyte type to prevent adsorption losses on the first run.

  • Action: Run two "bypass" samples of a generic halogenated standard (e.g., bromobenzoic acid) before your actual sample.

2. Sample Preparation (Critical Step)

  • Ensure C13H9BrO is dried in vacuo at 40°C for 4 hours. Solvent entrapment is the #1 cause of failure.

  • Weigh 1.500 mg to 2.000 mg (+/- 0.001 mg) into a tin capsule.

  • Expert Tip: Add roughly 2 mg of

    
     powder directly over the sample in the tin capsule. This provides localized oxygen "boost" and prevents the formation of unburned carbon soot, which is common with aromatic bromides.
    

3. Combustion Parameters

  • Furnace Temperature: 980°C (High temp required for aromatic ring cleavage).

  • Oxygen Flow: Inject a 5-second bolus of

    
     during the flash combustion.
    
  • Carrier Gas: Helium at 140 mL/min.

4. Data Validation (Self-Check)

  • Before accepting the result, check the Nitrogen baseline. Even though C13H9BrO has no Nitrogen, the detector should read 0.00% (+/- 0.05%). A positive value indicates a leak (atmospheric

    
     ingress).
    

Visualization: Analytical Decision Tree

The following diagram illustrates the logical workflow for characterizing a halogenated intermediate like C13H9BrO.

AnalyticalWorkflow Start Synthesized C13H9BrO Dry Vacuum Dry (Remove Solvents) Start->Dry HRMS Run HRMS (Check Identity) Dry->HRMS Isotope Check Br Isotope Pattern (1:1 ratio @ M and M+2) HRMS->Isotope Decision Isotope Pattern Correct? Isotope->Decision Decision->Start No (Wrong Molecule) CHN Run CHN Analysis (with WO3 additive) Decision->CHN Yes (Identity Confirmed) Result Compare %C and %H (Theoretical vs Found) CHN->Result Pass PASS: Purity > 99.5% Release for Bio-Assay Result->Pass Within +/- 0.4% Fail_Low FAIL: Low %C (Inorganic Salts/Moisture) Result->Fail_Low Values < Theoretical Fail_High FAIL: High %C (Solvent Entrapment) Result->Fail_High Values > Theoretical

Figure 1: Analytical workflow for validating halogenated organic compounds. Note the pre-requisite of HRMS for identity before investing sample mass in CHN analysis.

Interpreting Results: A Troubleshooting Guide

When your results arrive, use this table to diagnose synthesis issues.

Observed Data (Example)DeviationDiagnosisCorrective Action
C: 59.75%, H: 3.50% < 0.1%Perfect Pass. High purity.Proceed to next stage.
C: 58.10%, H: 3.40% Low C (-1.7%)Incombustible Impurity. Likely silica gel from column or inorganic salt (NaBr).Filter sample through sintered glass; re-crystallize.
C: 61.50%, H: 4.10% High C, High HSolvent Trap. Likely residual Ethyl Acetate or Hexane.Dry at higher temp (60°C) under high vacuum.
C: 59.80%, N: 0.8% Unexpected NContamination. DMF or TEA residue.Wash with dilute acid/water; dry thoroughly.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[1][2][3] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[2][3][4] [Link][3]

  • National Institute of Standards and Technology (NIST). (2023). 4-Bromobenzophenone Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 4'-Bromobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safe handling and disposal procedures for 4'-Bromobiphenyl-3-carbaldehyde . This document is structured for researchers and safety officers requiring immediate, actionable protocols compliant with standard laboratory safety practices and environmental regulations.

Executive Summary & Chemical Profile

This compound is a halogenated aromatic aldehyde commonly used as an intermediate in organic synthesis (e.g., Suzuki coupling). Proper disposal is critical due to its halogen content (Bromine) and aldehyde functionality , which dictate specific waste stream segregation to prevent environmental contamination and adverse chemical reactions.[1]

Chemical Identity Table
PropertyDetail
Chemical Name This compound
Functional Groups Aryl Bromide, Aromatic Aldehyde
Physical State Solid (Off-white to yellow powder)
Primary Hazard Irritant (Skin/Eye/Respiratory), Aquatic Toxicity
Waste Classification Halogenated Organic Waste
Disposal Method High-temperature Incineration (via licensed contractor)

Hazard Analysis & Segregation Logic

Effective disposal requires understanding the "Why" behind the protocols. This section details the chemical behaviors that dictate our disposal strategy.

A. The Halogen Factor (Bromine)[2]
  • Mechanism: Halogenated compounds release acid gases (HBr) and can form dioxins/furans if incinerated at insufficient temperatures.

  • Protocol: NEVER mix with non-halogenated solvents (e.g., acetone, ethanol) in the main waste stream unless unavoidable. Segregation reduces disposal costs and ensures the waste is routed to an incinerator capable of scrubbing acid gases.

B. The Aldehyde Factor (Reactivity)
  • Mechanism: Aldehydes are reducing agents. They can react exothermically with strong oxidizers (e.g., nitric acid, peroxides, permanganates) to form carboxylic acids. Over time, aldehydes can also form unstable peroxides upon prolonged exposure to air, although this is less common with aromatic aldehydes than ethers.

  • Protocol: Strictly segregate from Oxidizing Acids and Peroxide Formers .

C. Environmental Toxicity (Biphenyl Core)
  • Mechanism: The biphenyl structure is lipophilic and persistent in the environment, posing significant risks to aquatic life.

  • Protocol: Zero-discharge policy. No amount of this substance should ever be flushed down the drain.

Operational Disposal Workflow

This decision tree guides you through the disposal process based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste (Pure powder, contaminated gloves/paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in solvent) StateCheck->LiquidWaste Solution ContainerSolid Container: Wide-mouth HDPE or Glass Jar SolidWaste->ContainerSolid LabelSolid Label: 'Hazardous Waste - Solid, Halogenated' Constituent: this compound ContainerSolid->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage SolventCheck Is the solvent Halogenated? LiquidWaste->SolventCheck HaloStream Stream: Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->HaloStream Yes NonHaloStream Stream: Non-Halogenated Solvent Waste (e.g., Acetone, Ethyl Acetate) SolventCheck->NonHaloStream No HaloStream->Storage Exception CRITICAL EXCEPTION: Even if solvent is non-halogenated, the presence of Bromine often requires classification as Halogenated Waste. NonHaloStream->Exception Exception->Storage Pickup EHS / Contractor Pickup (Incineration) Storage->Pickup

Figure 1: Operational decision tree for segregating and packaging this compound waste.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)
  • Preparation: Wear standard PPE (Nitrile gloves, lab coat, safety glasses). Work in a fume hood to avoid inhaling dust.

  • Container Selection: Use a dedicated wide-mouth jar (HDPE plastic or clear glass). Do not use metal containers if the aldehyde has degraded to an acid, as it may corrode the metal.

  • Transfer: Transfer the solid carefully to the container. Wipe the exterior of the reagent bottle with a solvent-dampened tissue; dispose of this tissue in the same solid waste container.

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Chemical Name: this compound.

    • Hazard Checkboxes: Toxic, Irritant.[3][4][5]

    • Note: "Contains Halogens."[6]

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Solvent Compatibility: Determine the primary solvent.

    • If DCM/Chloroform: Pour directly into the Halogenated Solvent carboy.

    • If Acetone/Ethyl Acetate/Methanol: Check your facility's specific rules. Best Practice: Because the solute contains Bromine, many facilities require the entire mixture to be treated as Halogenated Waste to prevent contamination of fuel-blending streams (which are often used for non-halogenated solvents).

  • Rinsing: Triple-rinse the empty reaction vessel with a small amount of compatible solvent. Add the rinsate to the waste container.

  • Cap & Store: Ensure the carboy cap is tight. Store in secondary containment.

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear double nitrile gloves and a P95/N95 dust mask.

  • Containment: Cover the spill with a solvent-dampened pad (to prevent dust dispersion) or use a dedicated spill kit absorbent.

  • Cleanup: Scoop the material and absorbent into a heavy-duty plastic bag. Seal the bag and place it inside a solid waste container. Label as "Debris from this compound Spill."

Regulatory & Compliance Context (RCRA)

While this compound is not typically a "Listed Waste" (P or U list) under US EPA RCRA regulations, it is regulated based on Generator Knowledge of its characteristics.

  • Waste Code Determination:

    • If the waste exhibits toxicity (via TCLP) it may carry a D-code .[7]

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), it carries an F-code (F002) .[7][8][9]

  • Compliance Requirement: You must ensure the waste is identified as "Halogenated" on the manifest. Failure to declare halogens can result in heavy fines from disposal facilities, as they must route this waste to specific incinerators to manage acid gas emissions [1].

References

  • United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[7] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11656847 (Structure/Safety Data). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.